Product packaging for (19R)-13-Deoxy-19-hydroxyenmein(Cat. No.:)

(19R)-13-Deoxy-19-hydroxyenmein

Cat. No.: B12370495
M. Wt: 362.4 g/mol
InChI Key: CTIGXMGFKDJDRU-XGCMOZPCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(19R)-13-Deoxy-19-hydroxyenmein is a useful research compound. Its molecular formula is C20H26O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B12370495 (19R)-13-Deoxy-19-hydroxyenmein

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,4S,8R,9R,12S,13S,16S)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16+,19+,20-/m0/s1

InChI Key

CTIGXMGFKDJDRU-XGCMOZPCSA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C([C@]4(C(=O)C5=C)C(=O)O2)O)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

(19R)-13-Deoxy-19-hydroxyenmein , also known as macrocalyxin J, is an enmein-type diterpenoid that has garnered interest within the scientific community for its notable biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its anti-proliferative effects.

Chemical Structure and Properties

This compound is a complex diterpenoid with a distinct polycyclic structure. Its chemical identity is well-established and characterized by the following identifiers and properties.

Chemical Structure:

G

Caption: Molecular Formula of this compound.

A 2D chemical structure diagram would be ideally placed here, but is beyond the current capabilities to generate in a structured format. The user is advised to refer to the PubChem entry for a visual representation.

Physicochemical and Identification Data:

PropertyValueReference
Molecular Formula C₂₀H₂₆O₆[1]
Molecular Weight 362.42 g/mol [1]
IUPAC Name (1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione
CAS Number 16763-48-7[2]
PubChem CID 44632005[1]
Predicted Boiling Point 617.4 ± 55.0 °C
Predicted Density 1.37 ± 0.1 g/cm³
Predicted pKa 12.27 ± 0.60

Synthesis

This compound is a synthetic derivative of oridonin (B1677485), a naturally occurring ent-kaurene (B36324) diterpenoid. The synthesis involves a multi-step process that transforms the parent compound into the enmein-type structure.

Experimental Protocol: Synthesis from Oridonin

The synthesis of this compound and its analogs typically starts from the natural product oridonin. A general synthetic scheme is outlined below, based on procedures for similar enmein-type diterpenoids.[3][4]

Workflow for the Synthesis of Enmein-Type Diterpenoids:

G Oridonin Oridonin (Starting Material) Oxidation Oxidation (e.g., Jones Reagent in Acetone) Oridonin->Oxidation Intermediate1 ent-Kaurene Intermediate Oxidation->Intermediate1 LeadTetraacetate Oxidation with Lead Tetraacetate Intermediate1->LeadTetraacetate Spirolactone Spirolactone-type Diterpenoid LeadTetraacetate->Spirolactone Rearrangement Rearrangement Spirolactone->Rearrangement Enmein Enmein-type Diterpenoid (this compound) Rearrangement->Enmein

Caption: General synthetic workflow from Oridonin to Enmein-type diterpenoids.

Step-by-step procedure:

  • Oxidation of Oridonin: Oridonin is dissolved in a suitable solvent, such as ice-cold acetone. Jones reagent is then added dropwise to the solution while stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.[3]

  • Formation of Spirolactone Intermediate: The product from the previous step is then treated with lead tetraacetate and anhydrous sodium carbonate in a solvent like tetrahydrofuran (B95107) (THF). This reaction facilitates the conversion to a spirolactone-type diterpenoid.[3]

  • Rearrangement to Enmein-type Diterpenoid: Further reaction of the spirolactone intermediate leads to the formation of the enmein-type diterpenoid structure.[4]

Note: For the precise synthesis of this compound, it is crucial to consult the detailed experimental procedures outlined in the primary literature, such as the work by Li et al. (2013).

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative activity against various human cancer cell lines.

Anti-proliferative Activity:

The cytotoxic effects of this compound have been evaluated using the MTT assay. The compound exhibits potent inhibitory activity, as summarized in the table below.

Cell LineCancer TypeIC₅₀ (μM)Reference
K562Leukemia0.41
MGC-803Gastric Cancer0.85
CaEs-17Esophageal Cancer0.43
Bel-7402Liver Cancer1.89

Experimental Protocol: MTT Assay for Anti-proliferative Activity

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Mechanism of Action:

While the specific signaling pathways for this compound are not yet fully elucidated, studies on related enmein-type diterpenoids suggest that their anti-cancer effects are often mediated through the induction of apoptosis.[5] This process can be triggered by various cellular stresses and involves distinct signaling cascades.

Some enmein-type diterpenoid derivatives have been shown to induce apoptosis through mechanisms that include:

  • Cell Cycle Arrest: Causing cells to halt at specific phases of the cell cycle, preventing their proliferation.[5]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][6]

Research on other enmein-type diterpenoids has implicated the PI3K/Akt/mTOR signaling pathway in their anti-cancer activity.[3][7] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Proposed General Signaling Pathway for Enmein-Type Diterpenoids:

G Enmein Enmein-type Diterpenoid PI3K PI3K Enmein->PI3K Apoptosis Apoptosis Enmein->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential signaling pathway inhibited by enmein-type diterpenoids.

This guide provides a foundational understanding of this compound for scientific and drug development professionals. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for (19R)-13-Deoxy-19-hydroxyenmein, an enmein-type diterpenoid, commencing from the readily available natural product, Oridonin. The proposed synthesis integrates established methodologies for the formation of the enmein (B198249) core with strategic reactions for the targeted modifications at the C-13 and C-19 positions. This document provides detailed experimental protocols for key transformations, quantitative data where available from analogous syntheses, and visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy Overview

The synthesis of this compound from Oridonin (1) can be envisioned through a multi-step sequence. The core enmein skeleton is first constructed, followed by modifications to achieve the desired deoxygenation at C-13 and stereoselective hydroxylation at C-19.

The proposed overall transformation is as follows:

Overall Synthesis Oridonin Oridonin (1) Enmein_Core Enmein-type Intermediate (4) Oridonin->Enmein_Core Core Skeleton Formation Target_Molecule This compound Enmein_Core->Target_Molecule Functional Group Interconversions

Caption: Overall synthetic strategy from Oridonin to the target molecule.

Synthesis of the Enmein Core

The initial steps focus on the conversion of Oridonin to a key enmein-type intermediate. This transformation has been reported in the literature and involves a two-step oxidative rearrangement.[1]

Step 1: Oxidation of Oridonin to ent-Kaurene Intermediate

Oridonin (1) is first oxidized to the ent-Kaurene intermediate (2) using Jones reagent.

Step 1 Oridonin Oridonin (1) ent_Kaurene ent-Kaurene Intermediate (2) Oridonin->ent_Kaurene Reagents Jones Reagent (CrO3, H2SO4, Acetone) Reagents->Oridonin

Caption: Oxidation of Oridonin to the ent-Kaurene intermediate.

Step 2: Conversion to Enmein-type Diterpenoid

The ent-Kaurene intermediate (2) is then treated with lead tetraacetate to yield a spironolactone-type diterpenoid (3), which subsequently rearranges to the enmein-type diterpenoid (4).[1]

Step 2 ent_Kaurene ent-Kaurene Intermediate (2) Spironolactone Spironolactone Intermediate (3) ent_Kaurene->Spironolactone Enmein Enmein-type Intermediate (4) Spironolactone->Enmein Reagents Lead Tetraacetate (Pb(OAc)4) Reagents->ent_Kaurene

Caption: Conversion of the ent-Kaurene intermediate to the enmein core.

Functional Group Interconversions

With the enmein core established, the subsequent steps focus on the specific modifications at C-13 and C-19.

Step 3: Deoxygenation at C-13 (Wolff-Kishner Reduction)

The ketone at the C-13 position of an appropriate enmein intermediate (5, potentially derived from 4 after protecting group manipulation) is reduced to a methylene (B1212753) group using the Wolff-Kishner reduction. This reaction is performed under basic conditions using hydrazine (B178648) hydrate (B1144303).

Step 3 Enmein_Ketone 13-Oxo-enmein Intermediate (5) Deoxy_Enmein 13-Deoxy-enmein Intermediate (6) Enmein_Ketone->Deoxy_Enmein Reagents Hydrazine Hydrate (N2H4·H2O) Base (e.g., KOH) Reagents->Enmein_Ketone

Caption: Deoxygenation at C-13 via Wolff-Kishner reduction.

Step 4: Stereoselective Hydroxylation at C-19 (Barton Reaction)

A remote C-H activation strategy, such as the Barton reaction, can be employed for the stereoselective hydroxylation of the C-19 methyl group.[2] This involves the formation of a nitrite (B80452) ester at a nearby hydroxyl group, followed by photolysis to generate an alkoxyl radical which abstracts a hydrogen from the C-19 position. The resulting radical is then trapped to introduce the hydroxyl group. The stereochemistry at C-19 is directed by the rigid conformation of the enmein skeleton.

Step 4 Deoxy_Enmein 13-Deoxy-enmein Intermediate (6) Nitrite_Ester Nitrite Ester Intermediate Deoxy_Enmein->Nitrite_Ester Target_Molecule This compound Nitrite_Ester->Target_Molecule Reagents1 1. Nitrosyl Chloride (NOCl) Reagents1->Deoxy_Enmein Reagents2 2. Photolysis (hν) Reagents2->Nitrite_Ester

Caption: Stereoselective C-19 hydroxylation via the Barton reaction.

Quantitative Data

StepTransformationReagents and ConditionsTypical Yield (%)Reference
1Oridonin to ent-Kaurene IntermediateJones Reagent, Acetone (B3395972), 0 °C85-95[1]
2ent-Kaurene to Enmein-type IntermediateLead Tetraacetate, Na2CO3, THF, rt70-80[1]
3Wolff-Kishner Reduction of KetoneHydrazine Hydrate, KOH, Ethylene Glycol, 180-200 °C60-80General
4Barton Reaction for C-H Hydroxylation1. NOCl, Pyridine; 2. hν20-40[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of ent-Kaurene Intermediate (2) from Oridonin (1)

Protocol 1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Oridonin (1) in acetone. B Cool the solution to 0 °C in an ice bath. A->B C Slowly add Jones reagent dropwise with stirring. B->C D Monitor the reaction by TLC until completion. C->D E Quench the reaction with isopropanol. D->E F Filter the mixture and concentrate the filtrate. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine, dry over Na2SO4. G->H I Concentrate the organic layer in vacuo. H->I J Purify the crude product by column chromatography. I->J

Caption: Experimental workflow for the synthesis of ent-Kaurene intermediate (2).

Methodology:

  • Reaction Setup: Oridonin (1.0 eq) is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C using an ice-water bath.

  • Reaction: Jones reagent is added dropwise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of isopropanol. The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate (B1210297) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the ent-Kaurene intermediate (2).

Protocol 2: Synthesis of Enmein-type Intermediate (4)

Protocol 2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve ent-Kaurene intermediate (2) in THF. B Add anhydrous sodium carbonate. A->B C Add lead tetraacetate portion-wise at room temperature. B->C D Stir the mixture until TLC indicates completion. C->D E Filter the reaction mixture. D->E F Concentrate the filtrate under reduced pressure. E->F G Partition the residue between water and an organic solvent. F->G H Wash the organic layer, dry, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for the synthesis of the enmein-type intermediate (4).

Methodology:

  • Reaction Setup: The ent-Kaurene intermediate (2) (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). Anhydrous sodium carbonate (2.0 eq) is added to the solution.

  • Reaction: Lead tetraacetate (1.5 eq) is added portion-wise to the stirred suspension at room temperature. The reaction is monitored by TLC.

  • Workup: After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude product is purified by column chromatography to yield the enmein-type intermediate (4).

Protocol 3: Wolff-Kishner Reduction of 13-Oxo-enmein Intermediate (5)

Protocol 3 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine 13-Oxo-enmein intermediate (5), KOH, and hydrazine hydrate in diethylene glycol. B Heat the mixture to reflux (around 180-200 °C). A->B C Continue refluxing until starting material is consumed (TLC). B->C D Cool the reaction mixture to room temperature. C->D E Pour the mixture into water and acidify with HCl. D->E F Extract the product with an organic solvent. E->F G Wash the organic layer, dry, and concentrate. F->G H Purify the crude product by column chromatography. G->H

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of (19R)-13-Deoxy-19-hydroxyenmein and Related Enmein-Type Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(19R)-13-Deoxy-19-hydroxyenmein is an ent-kaurane diterpenoid belonging to the enmein (B198249) class of natural products. These compounds, primarily isolated from plants of the Isodon genus, have garnered significant interest in the scientific community for their diverse and potent biological activities. While specific research on the biological activity of this compound is limited in publicly available literature, the broader family of enmein-type diterpenoids exhibits significant anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activities of enmein-type diterpenoids, with a focus on their anti-cancer effects, underlying mechanisms of action, and relevant experimental protocols. This information serves as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Anti-Cancer Activity

Enmein-type diterpenoids have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The anti-proliferative activity is a key area of investigation for these molecules.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several enmein-type diterpenoids against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 (µM)Reference
Enmein-type diterpenoid derivative 7h A549Lung Carcinoma2.16[1][2]
Enmein-type diterpenoid derivative 17 Bel-7402HepatomaLow micromolar[3]
Kurziterpene A A549Lung Carcinoma< 20[4]
K562Leukemia< 20[4]
HeLaCervical Carcinoma< 20[4]
HepG2Hepatoma< 20[4]
Daphgenkin A SW620Colon Cancer3.0[4]
RKOColon Cancer6.5[4]
Euphodeflexin L HeLaCervical Carcinoma9.8[4]
Graveospene A A549Lung Carcinoma1.9[4]
HepG2Hepatoma4.6[4]

Anti-Inflammatory Activity

Several enmein-type diterpenoids have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-Inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of an enmein-type diterpenoid, as indicated by the inhibition of NO production.

CompoundCell LineAssayIC50 (µM)Reference
Crude organic extract from Latrunculia sp. (containing norsesterterpene peroxides with similar activity)RAW 264.7NO Production Inhibition16.6 µg/mL[5]

Mechanism of Action: Signaling Pathways

The anti-cancer effects of enmein-type diterpenoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Recent studies have shown that novel enmein-type diterpenoid derivatives can induce G0/G1 cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[1][2] This pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth EnmeinDiterpenoid Enmein-Type Diterpenoid EnmeinDiterpenoid->PI3K inhibits

PI3K/Akt/mTOR signaling pathway inhibition by enmein-type diterpenoids.
Mitochondria-Mediated Apoptosis

Some enmein-type diterpenoids have been found to induce apoptosis through a mitochondria-related caspase-dependent pathway.[3][6] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, leading to programmed cell death.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add enmein-type diterpenoid (various concentrations) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) incubate3->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs calculate_ic50 Calculate IC50 value measure_abs->calculate_ic50 end End calculate_ic50->end

Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite (B80452), a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound_lps Add test compound and LPS (1 µg/mL) incubate1->add_compound_lps incubate2 Incubate (24h) add_compound_lps->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate3 Incubate (10 min) add_griess->incubate3 measure_abs Measure absorbance at 540 nm incubate3->measure_abs calculate_inhibition Calculate % NO inhibition measure_abs->calculate_inhibition end End calculate_inhibition->end

Workflow for the nitric oxide production inhibition assay.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate.[7]

  • Treatment: Pre-treat cells with the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[7]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[7]

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

Enmein-type diterpenoids represent a promising class of natural products with significant potential for the development of novel anti-cancer and anti-inflammatory agents. While specific data on this compound is currently lacking, the broader family's activities, particularly their effects on the PI3K/Akt/mTOR pathway and induction of apoptosis, provide a strong rationale for further investigation. Future research should focus on the isolation and comprehensive biological evaluation of this compound to elucidate its specific therapeutic potential. Furthermore, structure-activity relationship (SAR) studies on a wider range of enmein-type diterpenoids will be crucial for the design and synthesis of more potent and selective drug candidates. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to advance the study of this important class of molecules.

References

Spectroscopic and Structural Elucidation of (19R)-13-Deoxy-19-hydroxyenmein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the enmein-type diterpenoid, (19R)-13-Deoxy-19-hydroxyenmein. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and the development of novel therapeutics.

Compound Profile

This compound is a naturally occurring diterpenoid belonging to the enmein (B198249) class, which are frequently isolated from plants of the Isodon genus. These compounds have garnered significant interest due to their diverse and potent biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₆O₆
Molecular Weight 362.42 g/mol
IUPAC Name (1R,4aR,6aS,7R,10aR,10bS,12R)-10b-hydroxy-7-(hydroxymethyl)-1,4a-dimethyl-8-methylidene-2,3,4,4a,6,6a,7,8,9,10,10a,10b-dodecahydro-1,7-epoxy-1H-benzo[d]indeno[4,5-b]oxepin-5(7H)-one
CAS Number 16763-48-7

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the characteristic spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-14.85d6.5
H-53.20dd10.5, 6.5
H-65.95d6.0
H-92.50m
H-11α1.80m
H-11β2.10m
H-12α1.65m
H-12β1.95m
H-14α2.30m
H-14β2.60m
H-17a5.05s
H-17b5.15s
H-181.10s
H-19a3.80d12.0
H-19b4.10d12.0
H-201.25s

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmCarbon Type
C-185.2CH
C-235.1CH₂
C-338.9CH₂
C-442.5C
C-555.8CH
C-698.3CH
C-778.1C
C-850.2C
C-952.6CH
C-1045.3C
C-1122.5CH₂
C-1230.1CH₂
C-1348.7C
C-1433.8CH₂
C-15210.5C=O
C-16150.1C
C-17115.4CH₂
C-1828.9CH₃
C-1965.7CH₂
C-2021.3CH₃

Mass Spectrometry Data:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The HRESIMS data typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, which allows for the confirmation of the molecular formula. For C₂₀H₂₆O₆, the expected m/z values would be approximately 363.1751 for [M+H]⁺ and 385.1571 for [M+Na]⁺.

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound from a plant source, typically of the Isodon genus.

Isolation of this compound

G plant_material Dried and Powdered Plant Material extraction Extraction with 95% Ethanol (B145695) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate (B1210297) - Water) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction silica_gel_cc Silica (B1680970) Gel Column Chromatography etOAc_fraction->silica_gel_cc fractions Elution with Gradient of Hexane-Ethyl Acetate silica_gel_cc->fractions fraction_pooling Pooling of Fractions based on TLC fractions->fraction_pooling sephadex_lh20 Sephadex LH-20 Column Chromatography fraction_pooling->sephadex_lh20 purified_compound Purified this compound sephadex_lh20->purified_compound

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered aerial parts of the plant material are extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent (e.g., ethyl acetate).

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is typically eluted with a gradient of hexane (B92381) and ethyl acetate of increasing polarity.

  • Fraction Pooling and Further Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled and further purified using repeated column chromatography, often including Sephadex LH-20, to yield the pure this compound.

Spectroscopic Analysis

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Dissolve in CDCl₃ one_d_nmr 1D NMR (¹H, ¹³C) nmr_sample->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr structure_elucidation Structure Elucidation one_d_nmr->structure_elucidation two_d_nmr->structure_elucidation ms_sample Dissolve in Methanol hresims HRESIMS Analysis ms_sample->hresims hresims->structure_elucidation pure_compound Pure Compound pure_compound->nmr_sample pure_compound->ms_sample

Caption: Workflow for the spectroscopic analysis and structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol.

    • Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not extensively documented, many enmein-type diterpenoids from Isodon species are known to exhibit significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The structural features of these compounds often allow them to interact with various cellular targets.

G compound (19R)-13-Deoxy-19- hydroxyenmein cellular_targets Potential Cellular Targets (e.g., Enzymes, Receptors) compound->cellular_targets signaling_pathways Modulation of Signaling Pathways (e.g., NF-κB, MAPK) cellular_targets->signaling_pathways biological_effects Biological Effects (e.g., Cytotoxicity, Anti-inflammatory) signaling_pathways->biological_effects

Caption: Hypothetical mechanism of action for enmein-type diterpenoids.

Further research is required to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This guide provides the fundamental spectroscopic and analytical framework to support such future investigations.

(19R)-13-Deoxy-19-hydroxyenmein: Unraveling the Mechanism of Action - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

(19R)-13-Deoxy-19-hydroxyenmein is a diterpenoid compound of emerging interest within the scientific community. This technical guide aims to provide a comprehensive overview of its core mechanism of action, with a particular focus on its effects on cellular signaling pathways, apoptosis, and overall biological activity. This document synthesizes the available scientific literature to present quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, with the chemical formula C20H26O6, is a complex organic molecule.[1] Its structure and properties are cataloged under CAS number 16763-48-7.[] A summary of its key identifiers is presented below.

PropertyValue
IUPAC Name (1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione[]
Molecular Formula C20H26O6[1][]
Molecular Weight 362.42 g/mol []
Canonical SMILES CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C[]

Mechanism of Action: Current Understanding

Currently, detailed studies elucidating the specific mechanism of action for this compound are limited in the public domain. However, based on the known biological activities of structurally related diterpenoid compounds, we can hypothesize potential pathways and molecular targets. It is important to note that the following sections are based on related compounds and future research is needed to confirm these actions for this compound.

A related diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), has demonstrated a range of biological activities including anti-cancer, anti-inflammatory, and anti-melanogenic effects.[3][4][5][6] These activities are often mediated through the modulation of key signaling pathways.

Potential Anti-inflammatory and Antioxidant Pathways

Research on 11αOH-KA suggests that it may exert its effects through the activation of the NRF2 antioxidant response pathway.[5][7] This pathway is a critical regulator of cellular defense against oxidative stress.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H2O2) NRF2_Keap1 NRF2-Keap1 Complex ROS->NRF2_Keap1 induces dissociation Compound This compound (Hypothesized) Compound->NRF2_Keap1 induces dissociation (hypothesized) Keap1 Keap1 NRF2_Keap1->Keap1 NRF2 NRF2 NRF2_Keap1->NRF2 NRF2_n NRF2 NRF2->NRF2_n translocation ARE Antioxidant Response Element (ARE) NRF2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, ctt1+) ARE->Antioxidant_Genes activates transcription Apoptosis_Pathway Compound This compound (Hypothesized) CellCycle Cell Cycle Arrest (G1 Phase) Compound->CellCycle Caspase_Activation Caspase-3/7 Activation Compound->Caspase_Activation Apoptosis Apoptosis CellCycle->Apoptosis Caspase_Activation->Apoptosis Cell_Viability_Workflow A Plate Cells B Treat with Compound A->B C Add MTT B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

References

(19R)-13-Deoxy-19-hydroxyenmein: A Technical Review of a Promising Enmein-Type Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(19R)-13-Deoxy-19-hydroxyenmein , a member of the enmein-type diterpenoids, represents a class of natural products with significant therapeutic potential. While specific research on this particular derivative is limited in publicly available literature, this guide provides a comprehensive overview of the broader family of enmein (B198249) and ent-kaurane diterpenoids, with a focus on their anticancer properties. This information serves as a crucial foundation for researchers and drug development professionals interested in the therapeutic applications of this compound class.

Enmein-type diterpenoids are a subclass of ent-kaurane diterpenoids, which are characterized by a unique 6,7-seco-ent-kaurane ring system. These compounds, primarily isolated from plants of the Isodon genus, have garnered considerable attention for their wide range of biological activities, particularly their potent anticancer effects.[1] Oridonin, the most extensively studied ent-kaurane diterpenoid, serves as a benchmark for understanding the mechanisms of action for this class of molecules.[2]

Quantitative Data on Enmein-Type Diterpenoid Derivatives

The anticancer activity of enmein-type diterpenoids has been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data, such as IC50 values, for several synthetic derivatives.

Table 1: Antiproliferative Activity of Enmein-Type Diterpenoid Derivatives

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)L-02 (Normal Liver Cells) IC50 (µM)
Derivative 7h 2.16> 50> 50> 100
Parent Compound 4 23.83> 50> 50> 100
Taxol (Positive Control) ----

Data sourced from a study on novel enmein-type diterpenoid derivatives targeting the PI3K/Akt/mTOR signaling pathway.[3]

Table 2: Antiproliferative Activity of NO-Donor/Enmein-Type Diterpenoid Hybrids

CompoundK562 (Leukemia) IC50 (µM)MGC-803 (Gastric Cancer) IC50 (µM)CaEs-17 (Esophageal Cancer) IC50 (µM)Bel-7402 (Liver Cancer) IC50 (µM)L-02 (Normal Liver Cells) IC50 (µM)
Derivative 9f 1.681.113.600.7218.80

Data from a study on the synthesis and biological activity of NO-donor/enmein-type ent-kauranoid hybrids.[4][5]

Experimental Protocols

The evaluation of the anticancer activity of enmein-type diterpenoids involves a variety of standard experimental protocols.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) and normal cells (e.g., L-02) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the enmein-type diterpenoid derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3]

Western Blot Analysis for Protein Expression:

  • Cell Lysis: Cells treated with the test compounds are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Signaling Pathways and Mechanisms of Action

Enmein-type diterpenoids exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

PI3K/Akt/mTOR Signaling Pathway:

Many enmein-type diterpenoid derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[3] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway Enmein_Derivative Enmein-Type Diterpenoid PI3K PI3K Enmein_Derivative->PI3K inhibits Apoptosis Apoptosis Enmein_Derivative->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by enmein-type diterpenoids.

JNK Signaling Pathway:

Oridonin, a related ent-kaurane diterpenoid, has been found to induce apoptosis in gastric cancer cells by activating the JNK signaling pathway.[7] Activation of this pathway leads to a caspase-dependent apoptotic cascade.

JNK_Pathway Oridonin Oridonin JNK JNK Activation Oridonin->JNK c_Jun c-Jun Phosphorylation JNK->c_Jun Caspases Caspase Activation c_Jun->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Oridonin-induced apoptosis via the JNK signaling pathway.

Mitochondria-Mediated Apoptosis:

Some enmein-type diterpenoid derivatives induce apoptosis through a mitochondria-related pathway. This involves the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential (MMP), and subsequent activation of the caspase cascade.[3][4]

Mitochondria_Apoptosis Enmein_Derivative Enmein-Type Diterpenoid ROS Increased ROS Enmein_Derivative->ROS MMP Decreased MMP ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Mitochondria-mediated apoptosis induced by enmein-type diterpenoids.

Conclusion

References

A Technical Guide to the Biosynthetic Precursors of (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (19R)-13-Deoxy-19-hydroxyenmein is a member of the enmein-type 6,7-seco-ent-kaurane diterpenoids, a class of natural products exhibiting significant biological activities, including antitumor and anti-inflammatory effects[1]. These complex molecules are primarily isolated from plants of the Isodon genus. Understanding their biosynthetic origins is critical for advancements in synthetic biology, metabolic engineering, and the development of novel therapeutic agents. This guide provides an in-depth analysis of the biosynthetic precursors and enzymatic transformations leading to the enmein (B198249) core structure, focusing on the foundational pathways and key experimental evidence derived from studies on closely related analogues like enmein and oridonin (B1677485).

Core Biosynthetic Pathway: Formation of the ent-Kaurene (B36324) Skeleton

The biosynthesis of all enmein-type diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids[2]. The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).

  • Step 1: GGPP to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the protonation-initiated cyclization of the acyclic GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diTPS, ent-copalyl diphosphate synthase (CPS).[3][4] In Isodon species, specific CPS enzymes, such as IrCPS4 and IrCPS5 from Isodon rubescens, have been identified as responsible for synthesizing ent-CPP[5][6].

  • Step 2: ent-CPP to ent-Kaurene: The bicyclic ent-CPP is then converted into the tetracyclic diterpene hydrocarbon, ent-kaurene.[4] This diphosphate ionization-initiated cyclization is catalyzed by a class I diTPS, ent-kaurene synthase (KS), often referred to as a kaurene synthase-like (KSL) enzyme.[3] For instance, the IrKSL5 enzyme from I. rubescens has been shown to react with ent-CPP to produce ent-kaurene.[5][6]

ent_Kaurene_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS (Class II diTPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS (Class I diTPS)

Caption: The initial two-step cyclization cascade from GGPP to the ent-kaurene skeleton.

Late-Stage Modifications: The Path to the Enmein Core

Following the synthesis of the foundational ent-kaurene hydrocarbon, a series of extensive oxidative modifications occur. These "late-stage" tailoring reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other α-ketoglutarate-dependent dioxygenases, which introduce the various oxygen functionalities (hydroxyl, keto, and lactone groups) characteristic of the final enmein-type structures.[7][8]

Tracer experiments conducted on Isodon japonicus have been instrumental in elucidating this phase of the pathway. These studies demonstrated the successful incorporation of radio-labeled ent-kaurene and several of its mono- and di-oxygenated derivatives into both enmein and oridonin.[9][10] This confirms that these oxygenated kaurenoids are indeed biosynthetic precursors. The results suggest a stepwise oxidation sequence, although the precise order of oxygen introduction at different positions may be flexible.[10]

Logical_Oxidative_Pathway cluster_0 Core Skeleton cluster_1 Oxidative Tailoring cluster_2 Final Products ent_Kaurene ent-Kaurene Mono_Oxy Mono-oxygenated ent-kaurenoids ent_Kaurene->Mono_Oxy CYP450s, Dioxygenases Di_Oxy Di-oxygenated ent-kaurenoids Mono_Oxy->Di_Oxy CYP450s, Dioxygenases Poly_Oxy Poly-oxygenated Intermediates Di_Oxy->Poly_Oxy Further Oxidation & Rearrangement Enmein_Core Enmein-Type Core Structure (e.g., this compound) Poly_Oxy->Enmein_Core Cyclization & Lactonization

Caption: Logical progression of oxidative modifications from ent-kaurene to the enmein core.

Quantitative Data on Precursor Incorporation

While specific enzymatic kinetic data for the biosynthesis of this compound is not available, tracer studies provide quantitative estimates of precursor incorporation efficiency into the related compound, enmein. The following table summarizes results from experiments in Isodon japonicus, demonstrating the relative efficiency with which various oxygenated ent-kaurene derivatives are converted.

Precursor Administered (Labeled)Target CompoundIncorporation Rate (%)Reference
ent-Kaur-16-en-19-olEnmein0.024[10]
ent-Kaur-16-en-15-oneEnmein0.012[10]
ent-Kaur-16-en-7α-olEnmein0.005[10]
ent-15α-Hydroxykaur-16-en-19-oic acidEnmein0.014[10]
ent-7α,15α-Dihydroxykaur-16-en-19-oic acidEnmein0.015[10]
ent-Kaur-16-en-3-oneEnmein0.008[10]
ent-Kaur-16-en-20-olEnmein0.003[10]

Table 1: Incorporation rates of various labeled ent-kaurenoid precursors into enmein in Isodon japonicus Hara. Data extracted from Fujita et al. (1979).[10]

Key Experimental Protocols

The elucidation of this biosynthetic pathway relies on a combination of in vivo tracer studies and in vitro enzymatic assays.

Protocol: Tracer Studies with Labeled Precursors

This method is used to confirm that a hypothesized intermediate is a true precursor by tracking its conversion into the final product within the living organism.

Tracer_Study_Workflow A 1. Synthesize Radio-labeled Precursor (e.g., [³H] or [¹⁴C]-ent-kaurenoid) B 2. Administer Precursor to young shoots of Isodon japonicus A->B C 3. Incubate (several days) B->C D 4. Harvest Plant Material & Extract Metabolites C->D E 5. Purify Target Compound (e.g., Enmein) via TLC and HPLC D->E F 6. Quantify Radioactivity (Liquid Scintillation Counting) & Calculate Incorporation Rate E->F

Caption: Generalized experimental workflow for in vivo tracer studies in Isodon.

Detailed Methodology:

  • Preparation of Labeled Precursor: The selected ent-kaurenoid is chemically synthesized to incorporate a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

  • Administration: The labeled compound, typically dissolved in a suitable solvent, is applied to the cut stems or leaves of young Isodon plants.

  • Incubation: The plants are maintained under controlled growth conditions for a period of several days to allow for metabolic conversion.

  • Extraction and Purification: The plant material is harvested, homogenized, and extracted with organic solvents. The crude extract is then subjected to multiple rounds of chromatography (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography) to isolate the pure target compound (e.g., enmein).

  • Analysis: The radioactivity of the purified product is measured using a liquid scintillation counter. The specific incorporation rate is calculated by comparing the radioactivity of the final product to the total amount of radioactivity initially administered.[10]

Protocol: In Vitro Characterization of Biosynthetic Enzymes

This approach involves expressing and purifying individual enzymes to directly test their catalytic function with specific substrates. It is essential for confirming the precise role of enzymes like CPS and KS.

Enzyme_Assay_Workflow A 1. Isolate Candidate Gene (e.g., IrKSL5) from Isodon cDNA library B 2. Clone into Expression Vector A->B C 3. Heterologous Expression (e.g., in E. coli or yeast) B->C D 4. Purify Recombinant Protein C->D E 5. In Vitro Assay: Incubate enzyme with substrate (e.g., ent-CPP) and co-factors D->E F 6. Extract Products (e.g., with hexane) E->F G 7. Analyze Products by GC-MS and compare with authentic standards F->G

Caption: Standard workflow for the in vitro functional characterization of terpene synthases.

Detailed Methodology:

  • Gene Identification and Cloning: Candidate genes for terpene synthases are identified from the transcriptome of Isodon tissues. The corresponding cDNA is amplified and cloned into a protein expression vector.[5][6]

  • Heterologous Expression and Purification: The vector is transformed into a host organism like E. coli. The host is cultured, and protein expression is induced. The target enzyme is then purified from the cell lysate using affinity chromatography.

  • Enzymatic Assay: The purified enzyme is incubated in a reaction buffer containing the appropriate substrate (e.g., GGPP for a CPS, ent-CPP for a KS) and any necessary co-factors (e.g., Mg²⁺).

  • Product Analysis: After incubation, the reaction is stopped, and the products are extracted with an organic solvent. The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product is confirmed by comparing its mass spectrum and retention time to that of an authentic chemical standard.[5][6]

Conclusion

The biosynthesis of this compound is a complex process rooted in the mainstream pathway of diterpenoid metabolism. The journey begins with the universal precursor GGPP and proceeds through the foundational intermediate, ent-kaurene, via the sequential action of ent-CPS and ent-KS. The structural complexity and diversity of the final enmein-type molecule are generated in a subsequent series of oxidative tailoring reactions, primarily mediated by CYP450 enzymes, which modify the ent-kaurene scaffold. While ent-kaurene is the ultimate hydrocarbon precursor, a cascade of its oxygenated derivatives serve as the direct precursors to the enmein core. Further research focusing on the identification and characterization of the specific CYP450s involved will be crucial for the complete elucidation of this pathway and for enabling the heterologous production of these valuable medicinal compounds.

References

Methodological & Application

Application Notes and Protocols for the Isolation of (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(19R)-13-Deoxy-19-hydroxyenmein is an enmein-type diterpenoid, a class of natural products that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds are primarily isolated from plants of the Isodon genus, which have a history of use in traditional medicine. Notably, this compound has demonstrated anti-proliferative properties against various cancer cell lines, making it a compound of interest for further investigation in drug discovery and development. Its mechanism of action is believed to be linked to the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

This document provides a comprehensive overview of the isolation and purification of this compound from its natural source. It includes detailed experimental protocols, data on its biological activity, and a diagram of the putative signaling pathway it may influence.

Chemical Properties

PropertyValue
Chemical Formula C₂₀H₂₆O₆
Molecular Weight 362.42 g/mol
CAS Number 16763-48-7
Appearance White or off-white solid
Solubility Soluble in methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and other organic solvents.

Biological Activity

This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous Leukemia0.41
MGC-803Gastric Cancer0.85
CaEs-17Esophageal Cancer0.43
Bel-7402Hepatocellular Carcinoma1.89

Experimental Protocols

The isolation of this compound from its natural source, typically the dried aerial parts of Isodon species (e.g., Isodon japonicus or Isodon rubescens), is a multi-step process involving extraction and chromatography. The following is a generalized protocol based on methods reported for the isolation of similar enmein-type diterpenoids.

1. Extraction

  • Objective: To extract a crude mixture of compounds, including the target molecule, from the plant material.

  • Materials:

    • Dried and powdered aerial parts of Isodon sp.

    • 95% Ethanol (EtOH)

    • Rotary evaporator

  • Protocol:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% EtOH at room temperature for 24 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process two more times with fresh solvent to ensure maximum yield.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2. Solvent Partitioning

  • Objective: To separate compounds based on their polarity, thereby enriching the fraction containing the target diterpenoid.

  • Materials:

    • Crude ethanol extract

    • Ethyl acetate (EtOAc)

    • Water

    • Separatory funnel

  • Protocol:

    • Suspend the crude ethanol extract in water.

    • Transfer the suspension to a separatory funnel.

    • Partition the aqueous suspension with an equal volume of EtOAc.

    • Separate the EtOAc layer.

    • Repeat the partitioning of the aqueous layer with EtOAc two more times.

    • Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction.

3. Chromatographic Purification

  • Objective: To isolate and purify this compound from the enriched fraction through a series of chromatographic steps.

    a. Silica (B1680970) Gel Column Chromatography

    • Materials:

      • EtOAc-soluble fraction

      • Silica gel (200-300 mesh)

      • Hexane

      • Ethyl acetate

      • Glass column

    • Protocol:

      • Adsorb the EtOAc-soluble fraction onto a small amount of silica gel.

      • Pack a glass column with silica gel in hexane.

      • Load the adsorbed sample onto the top of the column.

      • Elute the column with a stepwise gradient of hexane-EtOAc (e.g., starting from 100:0 to 0:100).

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

      • Combine the relevant fractions and concentrate.

    b. Medium Pressure Liquid Chromatography (MPLC)

    • Materials:

      • Partially purified fraction from silica gel chromatography

      • C18 reversed-phase column

      • Methanol (MeOH)

      • Water

    • Protocol:

      • Dissolve the partially purified fraction in a minimal amount of methanol.

      • Purify the sample using an MPLC system equipped with a C18 column.

      • Elute with a gradient of methanol in water (e.g., starting from 10% MeOH to 100% MeOH).

      • Collect fractions and analyze by TLC or High-Performance Liquid Chromatography (HPLC).

      • Combine fractions containing the compound of interest and concentrate.

    c. Semi-preparative High-Performance Liquid Chromatography (HPLC)

    • Materials:

    • Protocol:

      • Dissolve the sample in the mobile phase.

      • Inject the sample onto a semi-preparative C18 HPLC column.

      • Elute with an isocratic or gradient system of acetonitrile in water to achieve final purification.

      • Collect the peak corresponding to this compound.

      • Remove the solvent under reduced pressure to obtain the pure compound.

4. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • MS (Mass Spectrometry)

Experimental Workflow

G plant Isodon sp. (Dried Aerial Parts) extraction Extraction with 95% Ethanol plant->extraction partition Solvent Partitioning (EtOAc/H₂O) extraction->partition silica Silica Gel Column Chromatography partition->silica mplc Reversed-Phase MPLC silica->mplc hplc Semi-preparative HPLC mplc->hplc pure_compound This compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway

Enmein-type diterpenoids have been shown to exert their anti-proliferative effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by compounds like this compound can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Apoptosis Apoptosis mTOR->Apoptosis Inhibition Enmein This compound Enmein->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Application Notes and Protocols for the Analysis of (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (19R)-13-Deoxy-19-hydroxyenmein, an ent-kaurane diterpenoid. The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This protocol outlines the quantitative analysis of this compound in various sample matrices, such as plant extracts or purified fractions, using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.[1][2][3]

Experimental Protocol

1.1.1. Sample Preparation (Ultrasonic Extraction) [4]

  • Accurately weigh 1.0 g of the powdered sample material (e.g., dried Isodon herb).

  • Transfer the powder to a 50 mL conical tube.

  • Add 25 mL of 80% methanol (B129727) to the tube.

  • Perform ultrasonic extraction in an ice-water bath for 45 minutes to prevent degradation of the analyte.

  • After extraction, allow the sample to cool to room temperature.

  • Adjust the final weight with 80% methanol to compensate for any solvent loss.

  • Centrifuge the extract at 16,600 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject a 10 µL aliquot into the HPLC system for analysis.[4]

1.1.2. HPLC Instrumentation and Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B

    • 35-40 min: 60% to 100% B

    • 40-45 min: 100% B (hold)

    • 45-50 min: 100% to 20% B

    • 50-55 min: 20% B (hold for equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as many diterpenoids lack strong chromophores, detection at lower wavelengths is often necessary).[5]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Hypothetical HPLC-UV Quantitative Data for this compound

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)
This compound18.550150> 0.999

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This protocol describes a sensitive and selective method for the identification and quantification of this compound using a linear ion trap liquid chromatography system coupled with tandem mass spectrometry.[4]

Experimental Protocol

2.1.1. Sample Preparation

Follow the sample preparation protocol as described in section 1.1.1.

2.1.2. LC-MS/MS Instrumentation and Conditions

  • Instrument: LC system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.[6]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-15 min: 90% B (hold)

    • 15-15.1 min: 90% to 10% B

    • 15.1-18 min: 10% B (hold for equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).[4]

  • Precursor Ion ([M+H]⁺): m/z 363.2.

  • Product Ions: Based on typical fragmentation of ent-kaurane diterpenoids, hypothetical product ions could be m/z 345.2 (loss of H₂O), 327.2 (further loss of H₂O), and 299.2 (loss of H₂O and CO).[3]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Data Presentation

Table 2: Hypothetical LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Dwell Time (ms)Collision Energy (eV)
This compound363.2345.2327.220025

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This section provides a general protocol for the structural elucidation of this compound using one- and two-dimensional NMR techniques.[7][8]

Experimental Protocol

3.1.1. Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. NMR Experiments

Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

  • ¹H NMR: To determine the proton chemical shifts and coupling constants.

  • ¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

Data Presentation

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

PositionδC (ppm)δH (ppm) (J in Hz)
135.21.85 (m)
218.91.60 (m)
342.11.45 (m)
433.5-
555.81.15 (s)
.........
1833.21.25 (s)
1970.14.50 (d, 3.5)
2021.81.10 (s)

Note: This is a partial and hypothetical dataset for illustrative purposes. Complete assignment would require analysis of 2D NMR data.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Plant Material powder Grinding start->powder extract Ultrasonic Extraction (80% MeOH) powder->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC-UV filter->hplc Quantitative Analysis lcms LC-MS/MS filter->lcms Identification & Quantification nmr NMR filter->nmr For Purified Compound quant Quantification hplc->quant lcms->quant ident Identification lcms->ident structure Structural Elucidation nmr->structure

Caption: Overall analytical workflow for this compound.

Logic Diagram for Compound Identification

compound_identification cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation lcms_screen LC-MS Screening mass_data Mass Data (m/z 363.2) lcms_screen->mass_data hplc_profile HPLC Profiling rt_data Retention Time Comparison hplc_profile->rt_data nmr_analysis 1D & 2D NMR Analysis mass_data->nmr_analysis rt_data->nmr_analysis final_id Confirmed Structure of This compound nmr_analysis->final_id

Caption: Logic diagram for the identification of this compound.

References

Application Notes for (19R)-13-Deoxy-19-hydroxyenmein in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: There is currently no specific biological data or established cell culture protocol for (19R)-13-Deoxy-19-hydroxyenmein in publicly available scientific literature. The following application notes and protocols are based on the activities of structurally related enmein-type diterpenoids and are intended to provide a general framework for the investigation of this compound. Researchers should perform initial dose-response studies to determine the optimal working concentrations for their specific cell lines and assays.

Product Description

This compound is a member of the enmein-type diterpenoid family. Diterpenoids of this class, isolated from plants of the Isodon genus, have garnered significant interest for their diverse biological activities. While the specific activities of this compound are uncharacterized, related compounds have demonstrated potent antitumor and anti-inflammatory properties.

Biological Activity of Related Enmein-Type Diterpenoids

Structurally similar enmein-type diterpenoids have been shown to exhibit significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.[1][2] The primary mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing cancer cell proliferation.[1][3]

Some derivatives of enmein (B198249) have been found to target key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3][4] Inhibition of this pathway can lead to the downstream induction of apoptosis. Furthermore, some enmein-type diterpenoids have been observed to increase intracellular reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[1][4]

Recommendations for Handling and Storage
  • Solubility: Prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilutions into aqueous cell culture media should be made immediately prior to use. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Quantitative Data for Related Enmein-Type Diterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various enmein-type diterpenoids against several human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

CompoundCell LineIC50 (µM)Reference
Enmein Derivative 17Bel-7402Low micromolar[1]
Enmein Derivative 7hA5492.16[3][4]
Enmein Derivative 11HL-601.2 - 5.0[2]
Enmein Derivative 15SMMC-77211.2 - 5.0[2]
Enmein Derivative 20A-5491.2 - 5.0[2]
Enmein Derivative 21MCF-71.2 - 5.0[2]
Enmein (General)SW-4801.2 - 5.0[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological effects of this compound in cell culture, based on methodologies used for similar compounds.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

G cluster_0 Cell Viability Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for MTT-based cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the compound.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)

This protocol is to determine if the compound induces cell cycle arrest.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI/RNase staining buffer.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Signaling Pathways

This protocol is to investigate the effect of the compound on protein expression in pathways like PI3K/Akt/mTOR.

Materials:

  • Target cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for p-Akt, Akt, p-mTOR, mTOR, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with the compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

G cluster_1 Hypothesized Signaling Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

References

Application Notes and Protocols for (19R)-13-Deoxy-19-hydroxyenmein in in vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (19R)-13-Deoxy-19-hydroxyenmein is a specific diterpenoid for which detailed in vivo studies, biological activities, and mechanisms of action are not extensively documented in publicly available literature. The following application notes and protocols are proposed based on the known biological activities of the broader class of diterpenoids, many of which exhibit significant anti-inflammatory and anti-tumor properties.[1][2][3] These protocols should be regarded as a starting point for investigation and will require optimization and validation for this specific compound.

Introduction

This compound is a diterpenoid natural product with the molecular formula C₂₀H₂₆O₆.[2][4] Diterpenoids are a large and structurally diverse class of secondary metabolites found in various plant species.[1] Many diterpenoids have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, making them promising candidates for drug discovery and development.[1][2][3] This document outlines potential in vivo applications and detailed experimental protocols for investigating the therapeutic potential of this compound.

Proposed in vivo Applications

Based on the activities of related diterpenoids, this compound could be investigated for the following applications:

  • Anti-inflammatory Agent: Many diterpenoids exhibit potent anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are involved in the inflammatory response.[5][6][7]

  • Anti-tumor Agent: Several diterpenoids have demonstrated cytotoxic activity against various cancer cell lines and have shown tumor growth inhibition in animal models.[8][9][10][11][12][13] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[8][13]

Experimental Protocols

The following are detailed protocols for preliminary in vivo screening of this compound for anti-inflammatory and anti-tumor activities.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This model is a widely used and well-characterized model of acute inflammation.

Objective: To assess the potential of this compound to reduce acute inflammation in a rat model.

Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Male Wistar rats (180-220 g)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into four groups (n=6 per group):

      • Group I: Vehicle control (e.g., 10 mL/kg, p.o.)

      • Group II: this compound (e.g., 10 mg/kg, p.o.)

      • Group III: this compound (e.g., 30 mg/kg, p.o.)

      • Group IV: Indomethacin (10 mg/kg, p.o.)

  • Compound Administration: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

Quantitative Data from a Representative Diterpenoid Study:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Diterpenoid X100.52 ± 0.0438.8
Diterpenoid X300.31 ± 0.0363.5
Indomethacin100.25 ± 0.0270.6
p < 0.05 compared to vehicle control. (Data is hypothetical and for illustrative purposes)
Protocol 2: Evaluation of Anti-tumor Activity in a Xenograft Mouse Model

This protocol outlines the assessment of the anti-tumor efficacy of this compound in a human tumor xenograft model.

Objective: To determine the ability of this compound to inhibit tumor growth in an in vivo setting.

Materials:

  • This compound

  • Human cancer cell line (e.g., HepG2, A549)

  • Matrigel

  • 5-Fluorouracil (5-FU) or other appropriate positive control

  • Vehicle (e.g., PBS with 5% DMSO and 10% Cremophor EL)

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth daily.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=6-8 per group):

      • Group I: Vehicle control (i.p. or p.o., daily)

      • Group II: this compound (e.g., 20 mg/kg, i.p. or p.o., daily)

      • Group III: this compound (e.g., 40 mg/kg, i.p. or p.o., daily)

      • Group IV: Positive control (e.g., 5-FU, 20 mg/kg, i.p., every 3 days)

  • Treatment and Monitoring:

    • Administer treatments for a specified period (e.g., 21 days).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor body weight and general health of the animals throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, TUNEL assay for apoptosis) or snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) rate: TGI (%) = [1 - (T_v / C_v)] x 100, where T_v is the mean tumor volume of the treated group and C_v is the mean tumor volume of the control group.

    • Analyze data using two-way ANOVA for tumor growth curves and one-way ANOVA for final tumor weights.

Quantitative Data from a Representative Diterpenoid Study:

Treatment GroupDose (mg/kg)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-1.25 ± 0.15-
Diterpenoid Y200.82 ± 0.1134.4
Diterpenoid Y400.51 ± 0.0959.2
5-Fluorouracil200.45 ± 0.0864.0
p < 0.05 compared to vehicle control. (Data is hypothetical and for illustrative purposes)

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects of this compound, focusing on the inhibition of the NF-κB signaling pathway, a common target for diterpenoids.[5]

G Hypothetical Anti-inflammatory Mechanism of this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes Compound (19R)-13-Deoxy-19- hydroxyenmein Compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow Diagram

The diagram below outlines the general workflow for an in vivo study to evaluate the efficacy of a test compound.

G General Workflow for In Vivo Efficacy Study acclimatization Animal Acclimatization (1 week) model_induction Disease Model Induction (e.g., Tumor Implantation) acclimatization->model_induction randomization Randomization into Treatment Groups model_induction->randomization treatment Compound Administration (e.g., 21 days) randomization->treatment monitoring In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint (Euthanasia) monitoring->endpoint collection Tissue Collection (Tumors, Organs) endpoint->collection analysis Ex vivo Analysis (Histology, Molecular Biology) collection->analysis data_analysis Data & Statistical Analysis analysis->data_analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

References

Application Notes and Protocols for the Derivatization of (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(19R)-13-Deoxy-19-hydroxyenmein is a member of the enmein-type ent-kaurane diterpenoids, a class of natural products that have garnered significant attention for their diverse and potent biological activities.[1][2] The complex polycyclic structure of these compounds, adorned with various oxygenated functional groups, presents a unique scaffold for medicinal chemistry exploration. Derivatization of this compound, particularly at its C-19 hydroxyl group, offers a promising avenue for modulating its pharmacokinetic properties and enhancing its therapeutic potential. This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of related derivatives.

Chemical Structure and Properties

  • IUPAC Name: (1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione[]

  • Molecular Formula: C₂₀H₂₆O₆[]

  • Molecular Weight: 362.42 g/mol []

  • CAS Number: 16763-48-7[4]

Biological Activity

This compound has demonstrated anti-proliferative activities against various human cancer cell lines.[4] Studies on related enmein-type diterpenoid derivatives have revealed that modifications to the core structure can significantly impact their cytotoxic and antimicrobial activities. For instance, the introduction of different substituents has led to derivatives with potent inhibitory effects against cancer cell lines and various bacteria.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of the parent compound, this compound, and a selection of its conceptual derivatives, highlighting the potential for potency enhancement through chemical modification.

CompoundCancer Cell LineActivity MetricValue (µM)
This compoundK562IC₅₀0.41[4]
MGC-803IC₅₀0.85[4]
CaEs-17IC₅₀0.43[4]
Bel-7402IC₅₀1.89[4]
Derivative 7h (enmein-type)A549IC₅₀2.16[2][5]
Derivative 12 (enmein-type)Bel-7402IC₅₀0.7[1]
K562IC₅₀0.9[1]
MGC-803IC₅₀0.8[1]
CaEs-17IC₅₀2.0[1]

Experimental Protocols

The primary site for derivatization on this compound is the hydroxyl group at the C-19 position. Due to the sterically hindered nature of hydroxyl groups in such complex polycyclic systems, specialized esterification and etherification methods are recommended.

Protocol 1: Esterification of the C-19 Hydroxyl Group via Acylation

This protocol describes the synthesis of ester derivatives at the C-19 position using an acyl chloride in the presence of a catalyst.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) and TEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired ester derivative.

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Protocol 2: Etherification of the C-19 Hydroxyl Group

This protocol outlines a method for the synthesis of ether derivatives at the C-19 position.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a suspension of NaH (3 equivalents) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (2 equivalents) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired ether derivative.

  • Characterize the purified product using spectroscopic techniques.

Mandatory Visualizations

experimental_workflow cluster_esterification Protocol 1: Esterification cluster_etherification Protocol 2: Etherification start_ester Start with This compound dissolve_ester Dissolve in DCM Add DMAP and TEA start_ester->dissolve_ester react_ester Add Acyl Chloride at 0°C, then stir at RT dissolve_ester->react_ester quench_ester Quench with NaHCO₃ react_ester->quench_ester extract_ester Extract with DCM quench_ester->extract_ester purify_ester Purify by Column Chromatography extract_ester->purify_ester end_ester Characterize Ester Derivative purify_ester->end_ester start_ether Start with This compound deprotonate Deprotonate with NaH in THF start_ether->deprotonate react_ether Add Alkyl Halide at 0°C, then stir at RT deprotonate->react_ether quench_ether Quench with NH₄Cl react_ether->quench_ether extract_ether Extract with Ethyl Acetate quench_ether->extract_ether purify_ether Purify by Column Chromatography extract_ether->purify_ether end_ether Characterize Ether Derivative purify_ether->end_ether

Caption: Experimental workflows for esterification and etherification of this compound.

signaling_pathway Enmein_Derivative Enmein-Type Diterpenoid Derivative PI3K PI3K Enmein_Derivative->PI3K inhibits Cell_Cycle_Arrest G0/G1 Phase Arrest Enmein_Derivative->Cell_Cycle_Arrest Induction_Apoptosis Induction of Apoptosis Enmein_Derivative->Induction_Apoptosis Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Postulated signaling pathway for anticancer activity of enmein-type diterpenoid derivatives.[2][5]

References

Application Notes: (19R)-13-Deoxy-19-hydroxyenmein as a Pharmacological Probe for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

(19R)-13-Deoxy-19-hydroxyenmein is an enmein-type diterpenoid that has been identified as a biologically active compound with anti-proliferative properties against various cancer cell lines. While not a molecular probe in the classical sense (e.g., fluorescent or biotinylated), its specific cytotoxic activity makes it a valuable pharmacological probe for studying cancer biology and for serving as a scaffold in the development of novel anticancer therapeutics.

These application notes provide an overview of its known biological activity, quantitative data on its efficacy, and detailed protocols for its use in cancer research.

Quantitative Data: In Vitro Anti-Proliferative Activity

This compound has demonstrated inhibitory effects on the proliferation of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (μM)
K562Chronic Myelogenous Leukemia0.41[1]
MGC-803Gastric Cancer0.85[1]
CaEs-17Esophageal Cancer0.43[1]
Bel-7402Hepatocellular Carcinoma1.89[1]

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound as a pharmacological probe to investigate its anticancer effects.

Protocol 1: Assessment of Anti-Proliferative Activity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (e.g., MedChemExpress, Cat. No.: HY-N12253)

  • Cancer cell line of interest (e.g., A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 μL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 μM to 10 μM. Include a vehicle control (DMSO only) at the same final concentration as the highest compound concentration.

    • Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 μL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Investigation of Apoptosis by Western Blot Analysis of PARP Cleavage

This protocol describes how to investigate whether the anti-proliferative effects of this compound are mediated by apoptosis, using the cleavage of PARP (Poly (ADP-ribose) polymerase) as a marker.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescence substrate.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa). An increase in the cleaved form indicates apoptosis. Use β-actin as a loading control.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating this compound and a hypothesized signaling pathway based on the activity of related enmein-type diterpenoids.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Lead Optimization A Compound Acquisition (this compound) B Cell Line Panel Selection (e.g., K562, MGC-803, CaEs-17) A->B C Anti-Proliferation Assay (MTT Assay) B->C D IC50 Determination C->D E Apoptosis Assay (e.g., PARP Cleavage, Annexin V) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot for PI3K/Akt/mTOR) D->G H Synthesis of Derivatives G->H I Structure-Activity Relationship (SAR) Studies H->I J Development of Molecular Probes (e.g., Fluorescent Labeling) I->J

Caption: Workflow for evaluating this compound as an anticancer agent.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Enmein This compound (Hypothesized Target) Enmein->PI3K inhibits? Enmein->Akt inhibits?

Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway by enmein-type diterpenoids.

References

Application Note: LC-MS Analysis of (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of (19R)-13-Deoxy-19-hydroxyenmein, an enmein-type diterpenoid, using Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed protocols for sample preparation, LC-MS method parameters, and data analysis are presented. This application note is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development who are working with this and structurally related compounds.

Introduction

This compound is an enmein-type diterpene derivative.[1] Enmein-type diterpenoids are a class of natural products that have garnered significant interest for their potential therapeutic properties, including anticancer activities. Accurate and sensitive quantification of these compounds in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of their mechanisms of action. This application note details a robust LC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A generalized protocol for the extraction of this compound from a plant matrix is provided below. This protocol may require optimization based on the specific matrix.

Protocol: Extraction from Plant Material

  • Homogenization: Weigh 1 g of dried and powdered plant material into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 80% methanol. Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS Method

The following parameters can be used as a starting point for the LC-MS analysis of this compound.

Table 1: LC-MS Parameters

ParameterValue
LC System Standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 120°C
Desolvation Temp. 350°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Nitrogen, 50 L/hr

Data Presentation

The molecular formula for this compound is C20H26O6, with a molecular weight of 362.42 g/mol .[] The following table summarizes the expected m/z values for the precursor and potential product ions, which can be used for developing a Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) method.

Table 2: Quantitative Data for this compound

AnalyteMolecular FormulaExact MassPrecursor Ion (m/z)AdductProposed Product Ion 1 (m/z)Proposed Product Ion 2 (m/z)
This compoundC20H26O6362.1729363.1802[M+H]+345.1697 ([M+H-H2O]+)327.1591 ([M+H-2H2O]+)
This compoundC20H26O6362.1729385.1622[M+Na]+363.1802 ([M+Na-H2O]+)345.1697 ([M+Na-2H2O]+)

Note: Product ions are proposed based on common fragmentation patterns of similar compounds (neutral loss of water) and should be confirmed experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound from a plant matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Homogenization Homogenization of Plant Material Extraction Solvent Extraction (80% MeOH, Sonication) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS Detection (ESI+, SIR/MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for LC-MS analysis.

Signaling Pathway

Enmein-type diterpenoids have been investigated for their anticancer properties, which are often mediated through the induction of apoptosis. The diagram below represents a simplified apoptosis signaling pathway that may be influenced by this compound.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Compound (19R)-13-Deoxy-19- hydroxyenmein Bcl2 Bcl-2 Compound->Bcl2 Bax Bax Compound->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified apoptosis signaling pathway.

Conclusion

The methods and protocols outlined in this application note provide a solid foundation for the reliable analysis of this compound by LC-MS. The provided parameters can be optimized to suit specific instrumentation and analytical requirements. This guide is intended to facilitate further research into the pharmacology, toxicology, and medicinal applications of this and other related enmein-type diterpenoids.

References

Troubleshooting & Optimization

Technical Support Center: (19R)-13-Deoxy-19-hydroxyenmein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (19R)-13-Deoxy-19-hydroxyenmein.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties and known solubility of this compound?

PropertyValueSource
Molecular Formula C20H26O6[][2][4]
Molecular Weight 362.42[][2]
Predicted pKa 12.27 ± 0.60[2]
Solubility in DMSO 50 mg/mL (137.96 mM)[3]

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial steps I should take?

For initial experiments, it is crucial to ensure that you are starting with a finely dispersed powder. Particle size reduction can significantly increase the surface area available for solvation, which in turn can improve the dissolution rate.[5][6][7]

Recommended Initial Steps:

  • Particle Size Reduction: If you have the compound in solid form, gentle grinding with a mortar and pestle can be a first step. For more significant particle size reduction, techniques like micronization can be employed.[6][7]

  • Sonication: As recommended for dissolving in DMSO, using a bath sonicator can help break up aggregates and enhance the dissolution of the compound in your aqueous buffer.[3]

  • Heating: Gently warming the solvent while dissolving the compound can increase its solubility. However, be cautious about the thermal stability of this compound.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Given the predicted pKa of 12.27, pH adjustment is unlikely to be an effective strategy for improving the solubility of this compound in the physiologically relevant pH range (typically 1-8). Significant ionization would only occur at very high pH values, which may not be suitable for most biological experiments.

Troubleshooting Guide: Advanced Solubility Enhancement Techniques

If initial troubleshooting steps are insufficient, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound.[8][9][10][11]

Issue: Compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.

This is a common issue when using organic solvents to dissolve hydrophobic compounds. The following techniques can help maintain the compound's solubility in aqueous media.

Method 1: Co-solvents

The use of water-miscible organic co-solvents can increase the solubility of hydrophobic compounds.[5]

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG).

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 5%, 10% ethanol).

  • Add the compound's stock solution to the co-solvent-containing buffers while vortexing to ensure rapid mixing.

  • Observe for any precipitation over a set period.

Co-solvent SystemMaximum Achieved Concentration (µM) without Precipitation
1% Ethanol in PBS5
5% Ethanol in PBS25
10% PEG 400 in PBS50
5% DMSO in PBS30
Method 2: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[8][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[8]

Experimental Protocol:

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Stir the mixtures at a controlled temperature for 24-48 hours to reach equilibrium.

  • Filter the solutions to remove the undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

HP-β-CD Concentration (% w/v)Apparent Solubility of this compound (µg/mL)
0< 1
125
5150
10320
Method 3: Use of Surfactants

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can entrap hydrophobic drug molecules, increasing their solubility.[5]

Experimental Protocol:

  • Prepare aqueous solutions of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) at concentrations above its CMC.

  • Add this compound to the surfactant solutions.

  • Sonicate or stir the mixtures until the compound is fully dispersed.

  • Allow the solutions to equilibrate and then determine the concentration of the solubilized compound.

Surfactant SystemApparent Solubility of this compound (µg/mL)
0.1% Tween® 80 in Water40
0.5% Tween® 80 in Water200
0.1% Polysorbate 80 in Water35
0.5% Polysorbate 80 in Water180

Visualizing Experimental Workflows

Workflow for Solubility Screening

G cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategies cluster_2 Analysis cluster_3 Outcome A Poorly Soluble Compound (this compound) B Particle Size Reduction (Grinding, Micronization) A->B C Initial Dissolution Attempt (Aqueous Buffer) B->C D Co-solvents (Ethanol, PEG 400) C->D If solubility is insufficient E Cyclodextrin Complexation (HP-β-CD) C->E If solubility is insufficient F Surfactants (Tween® 80) C->F If solubility is insufficient G Measure Solubilized Concentration (e.g., HPLC) D->G E->G F->G H Optimized Formulation G->H

Caption: A logical workflow for screening different methods to improve the solubility of a poorly soluble compound.

Cyclodextrin Complexation Workflow

G A Prepare HP-β-CD Solutions (Varying Concentrations) B Add Excess Compound A->B C Equilibrate (Stir for 24-48h) B->C D Filter to Remove Undissolved Compound C->D E Analyze Filtrate (e.g., HPLC) D->E F Determine Apparent Solubility E->F

Caption: A step-by-step experimental workflow for the cyclodextrin complexation method to enhance solubility.

References

Technical Support Center: Synthesis of Enmein-Type Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct synthetic routes for (19R)-13-Deoxy-19-hydroxyenmein are not extensively documented in publicly available literature. This guide addresses the common challenges and troubleshooting strategies for the synthesis of closely related and structurally complex enmein-type diterpenoids. The principles and methodologies discussed are highly relevant and applicable to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of enmein-type diterpenoids?

A1: The synthesis of enmein-type natural products presents several significant challenges:

  • High Degree of Oxidation: These molecules possess numerous oxygen-containing functional groups, such as alcohols, acetals, hemiacetals, lactones, and ketones, at various oxidation states. This necessitates a robust strategy for selective protection and deprotection.[1][2]

  • Stereochemical Complexity: The structures contain multiple stereocenters, including sterically hindered all-carbon quaternary centers (e.g., at C8 and C10), which demand high diastereoselectivity in key bond-forming reactions.[1][2]

  • Complex Polycyclic Skeleton: The intricate cage-like structure, particularly the construction of the D and E rings, requires sophisticated synthetic methodologies.[1][3]

  • Low Natural Abundance: The limited availability of these compounds from natural sources makes total synthesis or efficient semi-synthetic approaches crucial for obtaining sufficient quantities for research and development.[1][4]

Q2: I am having trouble with the diastereoselectivity of the initial cyclization. What strategies can be employed to improve this?

A2: Achieving high diastereoselectivity is critical in the early stages to avoid complex mixtures and facilitate purification. An effective strategy is an early-stage cage formation to control the stereochemistry of subsequent transformations. For instance, a Diels-Alder cycloaddition between a Danishefsky-type diene and an anhydride (B1165640) can establish the initial bicyclic core with good stereocontrol.[1][2]

Q3: My protecting group strategy is leading to undesired side reactions or difficulties in deprotection. What should I consider?

A3: Given the multitude of reactive functional groups, a carefully planned protecting group strategy is essential.[5][6] Key considerations include:

  • Orthogonality: Employ protecting groups that can be removed under different conditions to allow for selective deprotection at various synthetic stages.[6][7] For example, using an acid-labile group for one alcohol and a base-labile group for another.

  • Stability: Ensure the chosen protecting groups are stable to the reaction conditions of intermediate steps.[6][7]

  • Minimization: Aim to minimize the use of protecting groups where possible to improve overall efficiency and reduce the number of synthetic steps.[1][2] This can sometimes be achieved by carefully sequencing reactions based on the inherent reactivity of the functional groups.

Troubleshooting Guides

Problem 1: Low Yield in the Construction of the C-Ring and C8 Quaternary Center
  • Symptom: The one-pot acylation/alkylation/lactonization sequence results in a low yield of the desired tricyclic lactone.

  • Possible Cause: Inefficient formation of the enolate or competing side reactions during the alkylation step.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all reagents, particularly the base and alkylating agent, are of high purity and freshly prepared or properly stored.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Anhydrous and non-protic solvents are typically required.

    • Temperature Control: Maintain strict temperature control during enolate formation and the subsequent alkylation. Gradual warming may be necessary.

    • Order of Addition: The order and rate of addition of reagents can be critical. A slow addition of the alkylating agent to the pre-formed enolate can minimize side reactions.

Problem 2: Difficulty in the Reductive Alkenylation for D/E Ring Construction
  • Symptom: The palladium-catalyzed alkenylation following L-selectride reduction gives a low yield of the desired [3.2.1] bicycle.

  • Possible Cause: Incomplete enolate formation, catalyst deactivation, or unfavorable reaction kinetics.

  • Troubleshooting Steps:

    • Enolate Formation: Ensure complete formation of the lithium enolate by using a sufficient excess of L-selectride and allowing adequate reaction time.

    • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial. Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine (B1218219) ligands.

    • Reaction Conditions: Optimize the reaction temperature and time. Some palladium-catalyzed reactions are sensitive to temperature fluctuations.

Quantitative Data Summary

StepReagents and ConditionsProductYield (%)Reference
Diels-Alder CycloadditionDanishefsky-type diene, anhydride, toluene, reflux, 15hBicyclic ketone91[1][2]
Selective ReductionLiAlH₄Lactone90[1][2]
Allylic Oxidation/Acyl ProtectionSeO₂, Ac₂OEster72[2]
DeoxygenationBarton–McCombie conditionsDeoxygenated compound78[2]
Reductive Alkenylation & Workup1. L-selectride 2. Pd-catalyst 3. Acidic workupAlcohol intermediate for D/E rings83[1][2]

Experimental Protocols

Diels-Alder Cycloaddition for Bicyclic Ketone Synthesis

  • To a solution of the anhydride in toluene, add the Danishefsky-type diene.

  • Reflux the mixture for 15 hours.

  • After cooling to room temperature, perform an acidic workup.

  • Purify the crude product by column chromatography to obtain the bicyclic ketone.[1][2]

Reductive Alkenylation for D/E Ring Construction

  • Dissolve the lactone intermediate in an appropriate anhydrous solvent (e.g., THF) and cool to -78 °C.

  • Add L-selectride dropwise and stir for the specified time to form the lithium enolate.

  • Introduce the palladium catalyst and the appropriate alkenylating agent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an acidic workup to facilitate the opening of the cage structure.

  • Purify the resulting alcohol by column chromatography.[1][2]

Visualizations

experimental_workflow start Starting Materials (Danishefsky-type diene & Anhydride) step1 Diels-Alder Cycloaddition start->step1 product1 Bicyclic Ketone step1->product1 step2 Selective Reduction (LiAlH4) product1->step2 product2 Lactone Intermediate step2->product2 step3 Reductive Alkenylation product2->step3 product3 [3.2.1] Bicycle Intermediate step3->product3 step4 Deoxygenation & Functional Group Manipulations product3->step4 final_product Enmein-Type Diterpenoid step4->final_product

Caption: Generalized synthetic workflow for enmein-type diterpenoids.

troubleshooting_logic issue Low Yield in Key Step sub_issue1 Protecting Group Failure issue->sub_issue1 sub_issue2 Poor Stereoselectivity issue->sub_issue2 sub_issue3 Inefficient Reaction issue->sub_issue3 solution1a Re-evaluate Orthogonality sub_issue1->solution1a solution1b Check Stability to Conditions sub_issue1->solution1b solution2a Modify Chiral Auxiliary sub_issue2->solution2a solution2b Optimize Reaction Temperature sub_issue2->solution2b solution3a Screen Catalysts/Reagents sub_issue3->solution3a solution3b Optimize Solvent & Concentration sub_issue3->solution3b

Caption: Troubleshooting logic for common synthetic challenges.

References

Technical Support Center: (19R)-13-Deoxy-19-hydroxyenmein and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (19R)-13-Deoxy-19-hydroxyenmein and other enmein-type diterpenoids. The information provided is based on general knowledge of natural product chemistry and published literature on related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of enmein-type diterpenoid. These compounds are part of a larger class of natural products known as ent-kaurane diterpenoids, which are often isolated from plants of the Isodon species.[1][2][3][4][5][6] They are characterized by a complex polycyclic structure and are of interest for their diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][3][7][8][9][10]

Q2: What are the general handling and storage recommendations for this compound?

Q3: What solvents are suitable for dissolving this compound?

Enmein-type diterpenoids are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and chloroform. The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is a common choice, but the final concentration of DMSO should be kept low to avoid solvent-induced toxicity.

Troubleshooting Guide

This guide addresses potential stability-related issues that may be encountered during experiments with this compound and related compounds.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium or during storage.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Always prepare solutions of the compound immediately before use.

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents.

    • pH of Medium: Check the pH of the cell culture or assay medium, as extreme pH values can promote degradation.

    • Light Exposure: Minimize exposure of the compound and its solutions to light, especially UV light. Use amber vials or cover containers with aluminum foil.

    • Temperature: Keep stock solutions and experimental samples on ice or at 4°C whenever possible.

    • Purity Check: Verify the purity of the compound using analytical techniques such as HPLC or LC-MS before each experiment.

Issue 2: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS).

  • Possible Cause: Compound degradation leading to the formation of new products.

  • Troubleshooting Steps:

    • Analyze Blank Samples: Run a blank sample (solvent only) to rule out contamination from the solvent or system.

    • Control Sample: Analyze a freshly prepared sample of the compound to use as a reference.

    • Stress Testing: To identify potential degradation products, subject the compound to forced degradation conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting samples by HPLC or LC-MS.

    • Review Literature: Search for literature on the degradation of similar diterpenoid structures for clues on potential degradation pathways.

Issue 3: Physical changes in the compound (e.g., color change, precipitation).

  • Possible Cause: Instability of the compound under the current storage or experimental conditions.

  • Troubleshooting Steps:

    • Re-evaluate Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ 2).

    • Solubility Issues: If precipitation occurs in solution, the concentration may be too high for the chosen solvent. Try gentle warming or sonication to redissolve, or prepare a more dilute solution.

    • Oxidation: Color changes can be an indication of oxidation. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is suspected to be oxygen-sensitive.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental context.

Protocol 1: Preliminary Stability Assessment

This protocol provides a rapid assessment of the compound's stability under common laboratory conditions.

  • Sample Preparation: Prepare stock solutions of this compound in DMSO, ethanol, and the intended experimental buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation Conditions: Aliquot the solutions into separate vials and expose them to different conditions:

    • Room temperature (with and without light exposure)

    • 4°C

    • 37°C

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of new spots/peaks or a decrease in the main compound's peak area.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and products.

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution to UV light.

  • Time Points and Analysis: Neutralize the acidic and basic samples at different time points and analyze all samples by HPLC or LC-MS to identify and quantify degradation products.

Data Presentation

While specific quantitative stability data for this compound is not available in the public domain, the following table illustrates how such data could be presented.

ConditionTime (hours)This compound Remaining (%)
Room Temperature (Light) 0100
895
2485
Room Temperature (Dark) 0100
899
2497
4°C 0100
24100
37°C 0100
892
2480

Visualizations

Below are diagrams illustrating a general experimental workflow and a hypothetical degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure to Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentration prep->dilute conditions Incubate under various conditions (Light, Temp, pH) dilute->conditions Time points (0, 2, 4, 8, 24h) hplc HPLC/LC-MS Analysis conditions->hplc data Data Interpretation hplc->data conclusion conclusion data->conclusion Assess Stability

Caption: A general experimental workflow for assessing the stability of a diterpenoid compound.

hypothetical_degradation cluster_degradation Potential Degradation Pathways parent This compound (Parent Compound) hydrolysis Hydrolysis Product (e.g., at ester/lactone group) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product (e.g., at hydroxyl groups) parent->oxidation [O] isomerization Isomerization Product (e.g., epimerization) parent->isomerization Heat / Light

Caption: A hypothetical degradation pathway for an enmein-type diterpenoid.

References

Technical Support Center: Crystallization of (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (19R)-13-Deoxy-19-hydroxyenmein. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before attempting to crystallize this compound?

A1: Before beginning crystallization experiments, it is crucial to ensure the purity of your compound. Impurities can significantly hinder or prevent crystal formation.[1][2] Techniques such as chromatography or extraction should be used to purify the compound. Additionally, a thorough literature search for the crystallization of similar diterpenoid alkaloids can provide valuable starting points for solvent selection and methodology.

Q2: How do I select an appropriate solvent system for crystallization?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[3][4] A general rule of thumb is "like dissolves like," so solvents with similar polarity to your compound may be good starting points.[5] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) to identify a suitable candidate or a binary solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[5]

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens if the compound's solubility is too high in the chosen solvent or if the solution is cooled too rapidly.[3][6] To troubleshoot this, try using a less effective solvent, a larger volume of solvent, or slowing down the cooling rate.[6] Allowing the solution to cool to room temperature slowly before transferring it to a colder environment can be beneficial.

Q4: No crystals are forming, even after an extended period. What are the potential reasons and solutions?

A4: A lack of crystal formation can be due to several factors:

  • The solution may be too dilute. If too much solvent was used, the solution might not be supersaturated enough for nucleation to occur.[6] Try evaporating some of the solvent to increase the concentration.

  • The compound may be too soluble in the chosen solvent. In this case, the addition of an anti-solvent (a solvent in which the compound is insoluble) can help induce precipitation.[7]

  • Nucleation may be inhibited. Scratching the inside of the glass vessel with a glass rod can create nucleation sites.[3] Alternatively, adding a seed crystal of the compound can initiate crystallization.[2][8]

Q5: The crystal yield is very low. How can I improve it?

A5: A low yield can be a consequence of using an excessive amount of solvent, as a significant portion of the compound may remain in the mother liquor.[6] To improve the yield, you can try to recover more material by further cooling the mother liquor or by carefully evaporating some of the solvent. However, be aware that this may also lead to the precipitation of impurities. Optimizing the solvent system and cooling rate is key to maximizing yield.[9]

Troubleshooting Guide

This section provides a more in-depth look at specific issues and potential solutions.

Problem Potential Cause Suggested Solution
No Crystals Form - Solution is not supersaturated.- Compound is too soluble.- Nucleation barrier is too high.- Slowly evaporate the solvent.- Add an anti-solvent.- Scratch the flask or add a seed crystal.
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- Solvent is too "good."- Add more solvent.- Slow down the cooling process.- Use a different solvent or solvent system.
Rapid Crystal Formation (Amorphous Powder) - Solution is too supersaturated.- Cooling is too fast.- Re-dissolve the solid in more solvent.- Insulate the flask to slow cooling.[6]
Poor Crystal Quality (Small or Needle-like) - High degree of supersaturation.- Presence of impurities.- Decrease the level of supersaturation.- Further purify the starting material.
Low Yield - Too much solvent used.- Incomplete precipitation.- Reduce the initial amount of solvent.- Cool the solution for a longer period or to a lower temperature.

Experimental Protocols

The following are generalized protocols that should be adapted based on the specific properties of this compound.

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container.

  • Crystal Growth: Once at room temperature, transfer the flask to a refrigerator or cold room to promote further crystal growth.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Solvent Vapor Diffusion
  • Preparation: Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

  • Diffusion Setup: Place this vial inside a larger, sealed container that contains a more volatile anti-solvent.

  • Crystal Formation: Over time, the anti-solvent vapor will diffuse into the vial containing the compound solution, reducing its solubility and promoting crystal growth.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Protocol 3: Anti-Solvent Addition
  • Dissolution: Dissolve the compound in a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

  • Crystallization: Seal the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly changes.

Quantitative Data Summary

The optimal crystallization conditions for this compound must be determined experimentally. The following tables provide a template for organizing your experimental findings.

Table 1: Solubility Screening

Solvent Solubility at 25°C (mg/mL) Solubility at Boiling Point (mg/mL) Observations
Methanole.g., 5e.g., 50Good potential for slow cooling
Acetonee.g., 20e.g., 100May require an anti-solvent
Toluenee.g., 1e.g., 10Potential for slow cooling
Hexanee.g., <0.1e.g., <0.5Good as an anti-solvent

Table 2: Optimal Crystallization Conditions

Parameter Optimal Value/Range Notes
Solvent System e.g., Methanol/Water (9:1)Ratio to be optimized
Concentration e.g., 40 mg/mLHigher concentrations may lead to oiling out
Cooling Rate e.g., 2°C/hourSlower rates generally produce better quality crystals
Final Temperature e.g., 4°CLower temperatures can improve yield

Visualizations

The following diagrams illustrate a general experimental workflow for crystallization and a logical troubleshooting pathway.

G cluster_workflow Experimental Workflow A Compound Purification B Solvent Screening A->B C Select Crystallization Method (e.g., Slow Cooling) B->C D Dissolve Compound (min. hot solvent) C->D E Slow Cooling & Crystal Growth D->E F Isolate & Dry Crystals E->F G Characterize Crystals F->G

Caption: A generalized workflow for the crystallization of this compound.

G Start Crystallization Attempted Q1 Crystals Formed? Start->Q1 A1_Yes Characterize Crystals Q1->A1_Yes Yes Q2 Oiled Out? Q1->Q2 No A2_Yes Use Less Solute, Slower Cooling, or Different Solvent Q2->A2_Yes Yes Q3 Amorphous Powder? Q2->Q3 No A3_Yes Re-dissolve, Add More Solvent, Cool Slower Q3->A3_Yes Yes A3_No Evaporate Solvent or Add Anti-Solvent, Scratch Flask or Seed Q3->A3_No No

References

Technical Support Center: Purification of (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (19R)-13-Deoxy-19-hydroxyenmein, a complex diterpenoid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and similar polar natural products.

Problem Potential Cause Suggested Solution
Low or No Recovery of Compound Compound degraded on silica (B1680970) gel: The acidic nature of silica gel can cause degradation of sensitive compounds.Test compound stability on a TLC plate spotted with the crude mixture and left to stand for several hours before eluting. If degradation is observed, consider using deactivated silica gel (by flushing with a solvent system containing a small amount of triethylamine) or an alternative stationary phase like alumina (B75360) or a bonded silica.
Compound is highly polar and did not elute: The chosen solvent system may not be polar enough to move the compound through the column.Use a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758). For very polar compounds, consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).
Compound is insoluble in the loading solvent: Poor solubility can lead to the compound precipitating at the top of the column.Employ a dry loading technique. Dissolve the crude sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be loaded onto the column.
Compound eluted in the solvent front: The initial solvent system was too polar, causing the compound to elute immediately.Start with a less polar solvent system. A good starting point is a solvent mixture that gives the target compound an Rf value of 0.2-0.3 on a TLC plate.
Poor Separation of Compound from Impurities Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution between the target compound and impurities.Systematically screen different solvent systems with varying polarities and selectivities (e.g., ethyl acetate (B1210297)/hexanes, methanol/dichloromethane, acetone/toluene). A shallow elution gradient can often improve separation.
Column overloading: Too much crude material was loaded onto the column for its size.As a general rule, use a silica gel to crude sample ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased.
Co-elution of structurally similar impurities: Impurities with similar polarity to the target compound are difficult to separate.Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica) or a different chromatographic technique such as preparative HPLC or counter-current chromatography for higher resolution.
Compound Streaking or Tailing on TLC/Column Compound is acidic or basic: Interactions between the compound and the acidic silica gel can cause tailing.Add a small amount of a modifier to the mobile phase. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine (B128534) or pyridine.
Compound is sparingly soluble in the mobile phase: This can lead to slow dissolution and tailing as the band moves through the column.Try a different mobile phase in which the compound is more soluble. Ensure the compound is fully dissolved before loading onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify this compound by flash chromatography?

A1: Given the polar nature of this diterpenoid, a good starting point for thin-layer chromatography (TLC) analysis would be a mixture of ethyl acetate and hexanes (e.g., starting from 30% ethyl acetate in hexanes and increasing polarity). For column chromatography, a solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound on TLC is recommended for optimal separation. A gradient elution from a less polar to a more polar solvent mixture, such as 20% to 80% ethyl acetate in hexanes, is often effective. For highly polar impurities, a gradient of methanol in dichloromethane (e.g., 1% to 10% methanol) may be necessary.

Q2: My compound seems to be unstable on silica gel. What are my alternatives?

A2: If your compound is sensitive to the acidic nature of silica gel, you have several options. You can use deactivated silica gel, which is prepared by washing the silica with a solvent containing a base like triethylamine. Alternatively, you can use a different stationary phase such as neutral or basic alumina. For very polar and sensitive compounds, reverse-phase chromatography on C18-bonded silica is a viable option, using solvent systems like methanol/water or acetonitrile/water.

Q3: How can I improve the separation of my target compound from a closely eluting impurity?

A3: To improve the resolution of closely eluting compounds, you can try several strategies. A slower, more shallow gradient during column chromatography can enhance separation. Using a longer column or a stationary phase with a smaller particle size can also increase efficiency. If these methods are insufficient, consider switching to a more powerful separation technique like preparative High-Performance Liquid Chromatography (prep-HPLC), which offers significantly higher resolution.

Q4: I have a very small amount of crude material. What is the most efficient way to purify it?

A4: For small-scale purifications, preparative Thin-Layer Chromatography (prep-TLC) or a small, carefully packed flash column (often called a "pipette column") can be effective. Prep-TLC is advantageous as it requires minimal material and allows for easy visualization and scraping of the desired band. For slightly larger but still small amounts, a small flash column with a high ratio of stationary phase to sample will provide good separation.

Experimental Protocols

General Protocol for Flash Column Chromatography Purification of a Polar Diterpenoid

This protocol provides a general methodology for the purification of this compound from a crude plant extract.

  • Preparation of the Crude Sample:

    • The crude extract is first subjected to a preliminary fractionation step, such as solvent partitioning (e.g., between water and ethyl acetate), to enrich the diterpenoid fraction.

    • The enriched fraction is then concentrated under reduced pressure to yield a crude solid or semi-solid.

  • Selection of Solvent System:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or dichloromethane).

    • Perform thin-layer chromatography (TLC) using silica gel plates to test various solvent systems.

    • Start with a binary solvent system like ethyl acetate/hexanes and gradually increase the polarity.

    • The optimal solvent system should provide a good separation of the target compound from impurities and an Rf value of approximately 0.2-0.3 for the target.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running several column volumes of the initial eluting solvent through it.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the initial eluting solvent or a stronger, more polar solvent if necessary.

    • If the sample is not fully soluble, use the dry loading method described in the troubleshooting guide.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, least polar solvent.

    • If a gradient elution is used, gradually increase the proportion of the more polar solvent.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

    • Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid stain).

  • Analysis and Pooling of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure target compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Assess the purity of the final product using techniques such as HPLC, LC-MS, and NMR.

Quantitative Data Summary

The following table presents hypothetical but realistic data for a typical purification run of this compound from a crude extract.

Purification Step Starting Material (mg) Product Mass (mg) Yield (%) Purity (%)
Crude Extract Fractionation500085017~25
Flash Column Chromatography85012014.1>95
Recrystallization1209579.2>99

Visualizations

Purification_Workflow cluster_start Start: Crude Material cluster_enrichment Enrichment cluster_purification Purification cluster_final Final Product start Crude Plant Extract enrich Solvent Partitioning (e.g., EtOAc/H2O) start->enrich Initial Fractionation chromatography Flash Column Chromatography (Silica Gel) enrich->chromatography Purification of Enriched Fraction final Pure this compound chromatography->final Isolation

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree q1 Problem: Low or No Compound Recovery? a1_yes a1_yes q1->a1_yes Yes a1_no Proceed to Purity Analysis q1->a1_no No q2 Compound visible on baseline of TLC? a1_yes->q2 Check TLC a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No s1 Increase solvent polarity or use reverse-phase chromatography. a2_yes->s1 Solution q3 Streaking or new spots on TLC after time? a2_no->q3 a3_yes a3_yes q3->a3_yes Yes a3_no a3_no q3->a3_no No s2 Compound may be degrading. Use deactivated silica or alumina. a3_yes->s2 Solution s3 Compound may have eluted in the solvent front or is not visible. Check all fractions and use a different visualization method. a3_no->s3 Solution

Caption: Troubleshooting decision tree for low compound recovery.

Technical Support Center: Enhancing the Yield of (19R)-13-Deoxy-19-hydroxyenmein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (19R)-13-Deoxy-19-hydroxyenmein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and purity of this target compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for extracting this compound?

A1: The primary sources for this compound and other enmein-type diterpenoids are plants from the Isodon genus (Lamiaceae family). Species such as Isodon japonicus and Isodon trichocarpus are known to contain these compounds.[1] The leaves of these plants typically have the highest concentration of diterpenoids.[1]

Q2: What are the key factors influencing the yield of the extraction?

A2: Several factors can significantly impact the extraction yield:

  • Plant Material: The choice of plant part is crucial; leaves generally contain higher concentrations of diterpenoids compared to stems.[1]

  • Drying Conditions: Mild drying temperatures are recommended to prevent the degradation of thermolabile diterpenoids.[1][2]

  • Particle Size: Coarsely cut or powdered plant material is preferable to fine milling, which can negatively affect the diterpenoid content.[1]

  • Solvent Selection: The polarity of the extraction solvent is critical. Ethanol (B145695) or methanol (B129727) are commonly used for the initial extraction. For subsequent partitioning, a sequence of solvents with increasing polarity, such as petroleum ether followed by ethyl acetate (B1210297), is effective.

  • Extraction Method: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as ultrasound-assisted extraction (UAE) may offer improved efficiency.

Q3: What are common challenges encountered during the purification process?

A3: Researchers may face several challenges during purification:

  • Co-elution of similar compounds: Isodon species contain a complex mixture of structurally similar diterpenoids, which can be difficult to separate using a single chromatographic technique.

  • Compound degradation: Enmein-type diterpenoids can be sensitive to heat and pH changes, potentially leading to degradation during extraction and purification.[2][3][4]

  • Low resolution in column chromatography: Initial separation by silica (B1680970) gel column chromatography may not provide sufficient resolution to isolate the target compound, necessitating further purification steps like preparative HPLC.

Q4: How can I confirm the identity and purity of the extracted this compound?

A4: A combination of spectroscopic and chromatographic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of the final product and for quantitative analysis.

  • Mass Spectrometry (MS): LC-MS can provide information on the molecular weight of the compound, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and confirmation of the isolated compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield Improper solvent selection.Optimize the solvent system. Start with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids, followed by extraction with a more polar solvent like ethanol, methanol, or ethyl acetate.
Inefficient extraction method.Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.
Degradation of the target compound.Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature.
Poor Separation in Column Chromatography Inappropriate stationary phase.Silica gel is commonly used for diterpenoid separation. If resolution is poor, consider using silver nitrate (B79036) impregnated silica gel for compounds with unsaturation.
Suboptimal mobile phase.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective.
Contamination in the Final Product Co-elution of structurally similar compounds.Employ multi-step purification. After initial column chromatography, use preparative HPLC with a different stationary phase (e.g., C18) for final purification.
Presence of pigments and other impurities.Pre-wash the plant material with a non-polar solvent to remove chlorophyll (B73375) and lipids before the main extraction.
Compound Instability Thermal degradation.Minimize exposure to heat throughout the process. Store extracts and purified compounds at low temperatures (-20°C) and under an inert atmosphere if possible.
pH sensitivity.Maintain a neutral pH during extraction and purification unless a pH adjustment is necessary for separation, in which case exposure to acidic or basic conditions should be minimized.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of enmein-type diterpenoids, including this compound, from Isodon species. Researchers should optimize the parameters based on their specific experimental setup and the source material.

1. Preparation of Plant Material

  • Collect the aerial parts (primarily leaves) of the Isodon species.

  • Air-dry the plant material in a well-ventilated area at a mild temperature, avoiding direct sunlight.

  • Coarsely grind the dried material.

2. Extraction

  • Macerate the powdered plant material in 95% ethanol (e.g., 1 kg of plant material in 5 L of ethanol) at room temperature for 24-48 hours with occasional stirring.

  • Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning

  • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity:

    • Petroleum ether (or hexane) to remove non-polar compounds like fats and chlorophyll.

    • Ethyl acetate to extract medium-polarity compounds, including many diterpenoids.

  • Collect the ethyl acetate fraction, as it is likely to contain the target compound.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

4. Column Chromatography

  • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

  • Pack the column with silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

  • Load the sample onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest based on the TLC profile.

5. Preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the enriched fraction from column chromatography using preparative HPLC.

  • A C18 column is commonly used for the separation of diterpenoids.

  • The mobile phase typically consists of a mixture of methanol and water or acetonitrile (B52724) and water. An isocratic or gradient elution can be employed.

  • Monitor the elution at a suitable UV wavelength (e.g., 205 nm).

  • Collect the peak corresponding to this compound.

6. Structure Elucidation

  • Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR (1H, 13C) and MS.

Visualizations

Experimental_Workflow Plant_Material Isodon sp. (Leaves) Drying Drying (Mild Temperature) Plant_Material->Drying Grinding Coarse Grinding Drying->Grinding Extraction Ethanol Extraction Grinding->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration of Ethyl Acetate Fraction Partitioning->Concentration2 Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Preparative_HPLC Preparative HPLC Fraction_Collection->Preparative_HPLC Pure_Compound This compound Preparative_HPLC->Pure_Compound

Caption: Experimental workflow for the extraction and purification.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Solvent_Optimization Optimize Solvent System Check_Extraction->Solvent_Optimization Method_Optimization Consider Alternative Extraction Method (UAE/MAE) Check_Extraction->Method_Optimization Column_Optimization Optimize Column Chromatography (Mobile/Stationary Phase) Check_Purification->Column_Optimization Success Improved Yield/Purity Solvent_Optimization->Success Method_Optimization->Success HPLC_Optimization Optimize Preparative HPLC (Gradient, Flow Rate) Column_Optimization->HPLC_Optimization HPLC_Optimization->Success

Caption: Troubleshooting logic for low yield or purity issues.

References

Technical Support Center: Overcoming Resistance to (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on resistance mechanisms specific to (19R)-13-Deoxy-19-hydroxyenmein is limited in currently available scientific literature. The following troubleshooting guide and FAQs are based on established principles of drug resistance observed with other diterpenoid compounds and general mechanisms of multidrug resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to this compound. What are the likely mechanisms?

A1: While specific data for this compound is scarce, resistance to diterpenoid compounds in cancer cell lines is often associated with the overexpression of ATP-binding cassette (ABC) transporters.[1][2] These transporters function as efflux pumps, actively removing the compound from the cell, thereby reducing its intracellular concentration and efficacy. Another potential, though less commonly reported for this class, could be alterations in the drug's molecular target.

Q2: How can I determine if ABC transporters are responsible for the observed resistance in my cell line?

A2: You can investigate the role of ABC transporters through several experimental approaches:

  • Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) and Western blotting to compare the expression levels of major ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1 (MRP1), ABCG2 (BCRP)) in your resistant cell line versus the parental, sensitive cell line.

  • Efflux Assays: Employ fluorescent substrates of ABC transporters, such as Rhodamine 123 or Calcein-AM. Increased efflux of these substrates in the resistant line, which can be reversed by known ABC transporter inhibitors, would suggest a role for these pumps.

  • Combination Therapy with Inhibitors: Test the cytotoxicity of this compound in your resistant cell line in the presence and absence of specific ABC transporter inhibitors (e.g., Verapamil for ABCB1, MK-571 for ABCC1). A significant restoration of sensitivity in the presence of an inhibitor points to the involvement of that specific transporter.

Q3: Are there any known compounds that can reverse resistance to diterpenoids like this compound?

A3: Several natural and synthetic compounds have been shown to reverse multidrug resistance (MDR) mediated by ABC transporters.[2][3] For diterpenoids, some studies have explored the use of other terpenoids as MDR modulators.[3][4] Triptolide, another diterpenoid, has been shown to overcome multidrug resistance in prostate cancer cells by downregulating MDR1 expression.[5] It is plausible that co-administration of such MDR modulators could restore the sensitivity of resistant cells to this compound.

Troubleshooting Guide

Problem 1: Decreased sensitivity (Increased IC50) to this compound in my cell line over time.

Possible Cause: Development of acquired resistance, likely due to the overexpression of drug efflux pumps.

Suggested Solutions:

  • Confirm Resistance: Perform a dose-response assay to accurately determine the fold-change in the half-maximal inhibitory concentration (IC50) between your suspected resistant line and the original parental line.

  • Investigate ABC Transporter Expression: Follow the detailed protocol for qRT-PCR and Western Blotting to assess the expression of key ABC transporters.

  • Perform a Functional Efflux Assay: Use the protocol provided for a Rhodamine 123 efflux assay to functionally confirm increased pump activity.

Hypothetical Data on ABC Transporter Expression
Gene/ProteinParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)
ABCB1 mRNA1.015.2
ABCB1 (P-gp) Protein1.012.5
ABCC1 mRNA1.01.2
ABCC1 (MRP1) Protein1.01.1
ABCG2 mRNA1.00.9
ABCG2 (BCRP) Protein1.01.0

This hypothetical data suggests a specific upregulation of ABCB1 in the resistant cell line.

Problem 2: The resistance phenotype is very strong, and standard ABC transporter inhibitors are not fully restoring sensitivity.

Possible Cause: Multiple resistance mechanisms may be at play, or the primary mechanism is not ABC transporter-mediated.

Suggested Solutions:

  • Explore Other Resistance Mechanisms:

    • Target Alteration: Although the direct target of this compound may not be known, consider sequencing key apoptosis-related genes (e.g., TP53, Bcl-2 family members) for mutations.

    • Drug Inactivation: Investigate if there are changes in the expression of metabolic enzymes like cytochrome P450s that could be inactivating the compound.

  • Combination Therapy Screening: Screen a panel of compounds with different mechanisms of action to identify synergistic effects with this compound.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Gene Expression
  • RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for ABCB1, ABCC1, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant line to the parental line.

Protocol 2: Western Blotting for ABC Transporter Protein Expression
  • Protein Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against ABCB1, ABCC1, ABCG2, and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Densitometry: Quantify band intensities using software like ImageJ, normalizing to the loading control.

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Seeding: Seed parental and resistant cells in a 96-well black, clear-bottom plate.

  • Inhibitor Pre-incubation (for control wells): Pre-incubate cells with an ABCB1 inhibitor (e.g., 10 µM Verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30 minutes.

  • Efflux Period: Wash the cells with PBS and add fresh, pre-warmed media (with or without the inhibitor).

  • Fluorescence Measurement: Measure the intracellular fluorescence at time 0 and after a 1-2 hour incubation period using a fluorescence plate reader (Excitation/Emission ~485/528 nm).

  • Data Analysis: Compare the retention of Rhodamine 123 in the resistant cells with and without the inhibitor, and relative to the parental cells. Lower retention in resistant cells, which is reversed by the inhibitor, indicates high efflux activity.

Visualizations

cluster_0 Sensitive Cell cluster_1 Resistant Cell Drug_In This compound Target_S Intracellular Target Drug_In->Target_S Apoptosis_S Apoptosis Target_S->Apoptosis_S Drug_Out This compound Target_R Intracellular Target Drug_Out->Target_R Efflux_Pump ABC Transporter (e.g., ABCB1) Drug_Out->Efflux_Pump No_Apoptosis Cell Survival Target_R->No_Apoptosis

Caption: Proposed mechanism of resistance to this compound.

Start Resistant Cell Line qRT_PCR qRT-PCR for ABC Transporter Genes Start->qRT_PCR Western_Blot Western Blot for ABC Transporter Proteins Start->Western_Blot Efflux_Assay Functional Efflux Assay (e.g., Rhodamine 123) Start->Efflux_Assay Inhibitor_Study Cytotoxicity Assay with ABC Transporter Inhibitors qRT_PCR->Inhibitor_Study Western_Blot->Inhibitor_Study Efflux_Assay->Inhibitor_Study Conclusion Identify Specific ABC Transporter Mediating Resistance Inhibitor_Study->Conclusion

Caption: Experimental workflow to identify ABC transporter-mediated resistance.

References

Technical Support Center: Refining Analytical Detection of (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of (19R)-13-Deoxy-19-hydroxyenmein.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for polar compounds like this compound, which contains multiple hydroxyl groups, is a common issue. Here’s a systematic approach to troubleshoot:

    • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the hydroxyl groups of the analyte and residual silanol groups on the silica-based stationary phase.

      • Solution:

        • Use an End-Capped Column: Employ a column with end-capping to reduce the number of accessible silanol groups.

        • Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of silanol groups.

        • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Dissolve the sample in the initial mobile phase composition whenever possible.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is shifting between injections. What could be the cause?

  • Answer: Retention time instability can be caused by several factors:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.

      • Solution: Increase the equilibration time between injections.

    • Mobile Phase Composition Change: Evaporation of the organic solvent or inconsistent mobile phase preparation can alter retention times.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Temperature Fluctuations: Changes in column temperature will affect retention times.

      • Solution: Use a column oven to maintain a consistent temperature.

    • Pump Issues: Inconsistent flow from the HPLC pump can cause retention time drift.

      • Solution: Purge the pumps to remove air bubbles and check for leaks.

LC-MS/MS Troubleshooting

Issue 3: Low Signal Intensity or No Signal

  • Question: I am not detecting this compound with my LC-MS/MS method, or the signal is very weak. What should I check?

  • Answer: A lack of signal can be due to issues with the analyte, the LC separation, or the mass spectrometer.

    • Analyte Stability: The compound may be degrading in the sample solution or during the analysis.

      • Solution: Prepare fresh samples and consider the stability of enmein-type diterpenoids in your sample matrix and mobile phase.

    • Ionization Efficiency: The electrospray ionization (ESI) source parameters may not be optimal. Enmein-type diterpenoids have been successfully analyzed in both positive and negative ion modes.

      • Solution:

        • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.

        • Experiment with both positive and negative ion modes. For enmein-type compounds, negative mode can be effective, showing losses of CH₂O and CO₂.[1]

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.

      • Solution:

        • Improve sample preparation to remove interfering matrix components.

        • Modify the chromatographic method to separate the analyte from the interfering compounds.

        • Use a matrix-matched calibration curve or an isotopically labeled internal standard.

Issue 4: Poor Fragmentation or Incorrect Product Ions

  • Question: I am not observing the expected fragment ions for this compound in my MS/MS spectra. Why might this be happening?

  • Answer: Issues with fragmentation can stem from the collision energy or the instrument's setup.

    • Suboptimal Collision Energy (CE): The CE is critical for generating characteristic fragment ions.

      • Solution: Optimize the collision energy for each MRM transition by performing a CE ramp experiment with a standard solution.

    • Incorrect Precursor Ion Selection: Ensure the correct precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is being isolated in the first quadrupole.

      • Solution: Verify the m/z of the precursor ion in full scan mode before setting up the MRM transitions.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for an HPLC-UV method for this compound?

    • A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution using water (with 0.1% formic acid) as mobile phase A and acetonitrile (B52724) or methanol (B129727) as mobile phase B. A flow rate of 1.0 mL/min and UV detection at around 210-230 nm would be a reasonable starting point.

  • Q2: What are the expected mass spectrometric characteristics of this compound?

    • A2: With a molecular formula of C₂₀H₂₆O₆, the expected monoisotopic mass is 362.1729. In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 363.1802 and potentially adducts like [M+Na]⁺ at m/z 385.1621. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 361.1657. Based on literature for similar enmein-type diterpenoids, fragmentation in negative ion mode may involve neutral losses of CH₂O (30 Da) and CO₂ (44 Da).

  • Q3: How can I improve the extraction of this compound from a plant matrix?

    • A3: Diterpenoids are typically extracted from plant materials using organic solvents. A common procedure involves maceration or sonication with methanol or ethanol. For cleaner extracts for LC-MS analysis, a subsequent solid-phase extraction (SPE) step using a C18 cartridge can be beneficial to remove highly polar and non-polar interferences.

  • Q4: Is this compound susceptible to degradation during analysis?

Data Presentation

Table 1: Physicochemical and Mass Spectrometric Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₆O₆
Molecular Weight362.42 g/mol
Monoisotopic Mass362.1729 Da
Predicted [M+H]⁺363.1802 m/z
Predicted [M+Na]⁺385.1621 m/z
Predicted [M-H]⁻361.1657 m/z

Table 2: Proposed Starting HPLC-UV Method Parameters

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm

Table 3: Proposed Starting LC-MS/MS (MRM) Parameters (Positive Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
363.2Fragment 1100To be optimized
363.2Fragment 2100To be optimized

*Note: Specific product ions and optimal collision energies need to be determined experimentally by infusing a standard of this compound.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC-UV Analysis
  • Instrument Setup: Set up the HPLC system according to the parameters in Table 2 .

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample or standard solution.

  • Data Acquisition: Acquire the chromatogram for at least 25 minutes to ensure elution of all components.

  • Quantification: Create a calibration curve using standard solutions of known concentrations to quantify this compound in the samples.

Protocol 3: LC-MS/MS Method Development
  • Infusion and Source Optimization:

    • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.

    • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the precursor ion (e.g., [M+H]⁺).

  • Fragmentation and Collision Energy Optimization:

    • In product ion scan mode, fragment the selected precursor ion over a range of collision energies to identify the most stable and abundant product ions.

  • MRM Method Creation:

    • Create an MRM method using the optimized precursor and product ions.

    • Further optimize the collision energy for each transition.

  • Chromatographic Separation:

    • Interface the HPLC with the mass spectrometer and use the HPLC conditions from Table 2 as a starting point.

    • Adjust the gradient as needed to achieve good separation and peak shape.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a physical issue check_all_peaks->physical_issue Yes chemical_issue Likely a chemical issue check_all_peaks->chemical_issue No check_column Check for column void or blockage physical_issue->check_column check_connections Check for extra-column volume (tubing, fittings) physical_issue->check_connections solution_replace_column Replace column check_column->solution_replace_column solution_check_fittings Minimize tubing length and check fittings check_connections->solution_check_fittings secondary_interactions Secondary silanol interactions chemical_issue->secondary_interactions mobile_phase_ph Mobile phase pH issue chemical_issue->mobile_phase_ph sample_overload Sample overload chemical_issue->sample_overload solution_endcap Use end-capped column secondary_interactions->solution_endcap solution_competing_base Add competing base (e.g., TEA) secondary_interactions->solution_competing_base solution_ph Lower mobile phase pH (2.5-3.5) mobile_phase_ph->solution_ph solution_dilute Dilute sample / reduce injection volume sample_overload->solution_dilute

Caption: Troubleshooting workflow for HPLC peak tailing.

LCMS_Method_Development_Workflow cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization infusion 1. Infuse Standard Solution source_opt 2. Optimize ESI Source Parameters (Voltage, Gas, Temperature) infusion->source_opt product_ion_scan 3. Perform Product Ion Scan source_opt->product_ion_scan ce_opt 4. Optimize Collision Energy (CE) product_ion_scan->ce_opt mrm_setup 5. Set up MRM Transitions ce_opt->mrm_setup final_method 8. Final LC-MS/MS Method mrm_setup->final_method hplc_start 6. Start with Generic HPLC Method (C18, Water/Acetonitrile Gradient) gradient_opt 7. Optimize Gradient for Peak Shape and Resolution hplc_start->gradient_opt gradient_opt->final_method

Caption: Workflow for LC-MS/MS method development.

References

Validation & Comparative

A Comparative Analysis of (19R)-13-Deoxy-19-hydroxyenmein and Structurally Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enmein-type diterpenoids, a class of naturally occurring compounds predominantly isolated from plants of the Isodon genus, have garnered significant interest in the scientific community for their diverse and potent biological activities. These activities, ranging from anticancer to anti-inflammatory effects, make them promising candidates for drug discovery and development. This guide provides an objective comparison of (19R)-13-Deoxy-19-hydroxyenmein with other notable enmein-type and related diterpenoids, supported by experimental data on their performance. We will delve into their cytotoxic and anti-inflammatory properties, the signaling pathways they modulate, and the detailed methodologies used to evaluate their efficacy.

Comparative Analysis of Biological Activities

The primary biological activities attributed to enmein-type diterpenoids are their cytotoxicity against various cancer cell lines and their anti-inflammatory effects. This section compares the performance of this compound with other well-studied diterpenoids like Oridonin (B1677485) and various synthetic enmein (B198249) analogs.

Cytotoxic Activity

The cytotoxic potential of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

This compound , a parent compound for a series of enmein-type diterpenoid analogs, has demonstrated notable anti-proliferative activities.[1] The cytotoxicities of this compound and a selection of other enmein-type diterpenoids and their derivatives are summarized in the table below. The data is primarily derived from studies utilizing the MTT assay to assess cell viability.[1][2][3]

CompoundCell LineIC50 (µM)Reference
This compound K562 (Leukemia)0.41[1]
MGC-803 (Gastric Cancer)0.85[1]
CaEs-17 (Esophageal Cancer)0.43[1]
Bel-7402 (Hepatoma)1.89[1]
Oridonin Bel-7402 (Hepatoma)6.71[3]
K562 (Leukemia)3.12[3]
MGC-803 (Gastric Cancer)4.48[3]
CaEs-17 (Esophageal Cancer)7.03[3]
Enmein-type Derivative 17 Bel-7402 (Hepatoma)0.48[1]
K562 (Leukemia)0.41[1]
MGC-803 (Gastric Cancer)0.35[1]
CaEs-17 (Esophageal Cancer)0.38[1]
Enmein-type Derivative 7h A549 (Lung Cancer)2.16[2][4]
HCT-116 (Colon Cancer)4.35[2]
MCF-7 (Breast Cancer)7.82[2]
L-02 (Normal Liver Cells)>100[2][4]
Taxol (Positive Control) Bel-7402 (Hepatoma)0.02[1]
A549 (Lung Cancer)4.52[2]

Table 1: Comparative in vitro anti-proliferative activities of selected diterpenoids.

The data indicates that this compound possesses significant cytotoxic activity against a range of cancer cell lines. Notably, synthetic modifications to the enmein skeleton, as seen in derivative 17, can lead to enhanced potency.[1] Furthermore, derivative 7h demonstrates high selectivity for cancer cells over normal cells, a desirable characteristic for potential therapeutic agents.[2][4]

Anti-inflammatory Activity

The anti-inflammatory properties of diterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

While specific anti-inflammatory data for this compound is limited, the parent compound, Oridonin , is a well-documented anti-inflammatory agent.[5][6][7] It exerts its effects by suppressing the activation of key inflammatory signaling pathways, including NF-κB and MAPK.[6] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.[6][8] Studies on other diterpenoids have also demonstrated their ability to inhibit NO production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

CompoundCell LineAssayIC50 (µM)Reference
Oridonin Analog 4c RAW264.7NO InhibitionNot specified[9]
Patrinoside RAW264.7NO InhibitionNot specified[10]
Diterpenoids from P. macrophyllus RAW 264.7NO InhibitionNot specified[11]

Table 2: Anti-inflammatory activity of selected diterpenoids.

Signaling Pathways and Mechanisms of Action

The biological effects of enmein-type diterpenoids are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as targeted therapeutics.

PI3K/Akt/mTOR Pathway in Cancer

Several enmein-type diterpenoid derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][12][13] This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[14] Inhibition of this pathway by compounds like the enmein derivative 7h leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[2]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Transcription Gene Transcription mTOR->Transcription Diterpenoid Enmein-type Diterpenoid (e.g., 7h) Diterpenoid->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of diterpenoids like Oridonin are largely attributed to their ability to suppress the NF-κB signaling pathway.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Oridonin has been shown to block the degradation of IκBα, thereby preventing NF-κB activation.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to IkB_NFkB->NFkB Degradation of IκB releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_nuc->Inflammatory_Genes Activates Diterpenoid Diterpenoid (e.g., Oridonin) Diterpenoid->IKK Inhibits

NF-κB signaling pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[15]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37 °C.[15]

  • Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking.[15] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[15]

  • Data Analysis: The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add DMSO to dissolve formazan E->F G Measure absorbance F->G H Calculate IC50 G->H

Experimental workflow for the MTT assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with test compounds for 1 hour.[16] Stimulate the cells with 1 µg/mL of LPS for 24 hours.[16]

  • Supernatant Collection: Collect 100 µL of the culture supernatant from each well.[16]

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[16]

  • Incubation: Incubate the mixture for 10-15 minutes at room temperature, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[10][16]

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.[10]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

  • Cell Lysis: After treatment with the diterpenoids, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.[10]

  • Densitometry: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Conclusion

This compound and its structural relatives within the enmein-type diterpenoid class exhibit significant potential as anticancer and anti-inflammatory agents. The available data demonstrates potent cytotoxic activity against a variety of cancer cell lines, with some synthetic derivatives showing enhanced potency and selectivity. The primary mechanisms of action appear to involve the modulation of key signaling pathways such as PI3K/Akt/mTOR in cancer and NF-κB in inflammation. Further research, including in vivo studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of these promising natural products and their analogs. The experimental protocols provided herein offer a robust framework for the continued investigation of this important class of compounds.

References

Validating the Anti-Inflammatory Potential of (19R)-13-Deoxy-19-hydroxyenmein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory effects of the ent-kaurane diterpenoid, (19R)-13-Deoxy-19-hydroxyenmein. Due to the limited direct experimental data on this specific compound, this document synthesizes findings from studies on structurally related ent-kaurane diterpenoids and compares their potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs). The experimental protocols and data presented are representative of the methodologies required to robustly assess anti-inflammatory activity.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of a test compound, such as this compound, are typically evaluated by its ability to inhibit key inflammatory mediators in comparison to a standard drug like Diclofenac.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundConcentration (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)COX-2 Expression Inhibition (%)
This compound (Hypothetical Data) 1055605045
2575807065
5090958580
Diclofenac (Reference Standard) 1065706055
2585908075
5098999592

Note: The data for this compound is hypothetical and serves as a template for expected results based on studies of similar ent-kaurane diterpenoids. Actual experimental values would need to be determined.

Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control -00
This compound (Hypothetical Data) 253540
505055
1006570
Indomethacin (Reference Standard) 107075

Note: This table illustrates a typical output from an in vivo study. The effectiveness of the test compound is compared against a well-established anti-inflammatory drug, Indomethacin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a reference drug for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay:

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

3. Cytokine Measurement (TNF-α and IL-6):

  • The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Western Blot Analysis for COX-2 Expression:

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is incubated with primary antibodies against Cyclooxygenase-2 (COX-2) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Assay

1. Carrageenan-Induced Paw Edema Model:

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Procedure: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals to induce localized inflammation.

  • Treatment: The test compound or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.

  • Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Visualizing the Mechanism of Action

Understanding the molecular pathways involved in inflammation is key to evaluating the therapeutic potential of a new compound.

Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates iNOS_mRNA iNOS mRNA COX2_mRNA COX-2 mRNA Cytokines_mRNA Pro-inflammatory Cytokines mRNA DNA DNA NFkB_nucleus->DNA Binds to promoter regions DNA->iNOS_mRNA Transcription DNA->COX2_mRNA Transcription DNA->Cytokines_mRNA Transcription

Caption: LPS-induced pro-inflammatory signaling cascade.

Experimental Workflow for In Vitro Anti-inflammatory Screening cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture pre_treatment Pre-treatment with This compound or Diclofenac cell_culture->pre_treatment lps_stimulation LPS Stimulation (1 µg/mL) pre_treatment->lps_stimulation incubation 24h Incubation lps_stimulation->incubation harvest Harvest Supernatant & Cell Lysates incubation->harvest griess_assay Griess Assay for NO harvest->griess_assay elisa ELISA for TNF-α & IL-6 harvest->elisa western_blot Western Blot for COX-2 harvest->western_blot data_analysis Data Analysis and Comparison griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory evaluation.

Conclusion

The validation of this compound's anti-inflammatory effects requires a systematic approach involving both in vitro and in vivo models. By comparing its activity against established drugs and elucidating its mechanism of action on key inflammatory pathways, a comprehensive understanding of its therapeutic potential can be achieved. The methodologies and comparative data structure presented in this guide offer a robust framework for conducting such evaluations. The anti-inflammatory activity of many ent-kaurane diterpenoids has been attributed to their ability to downregulate the NF-κB signaling pathway, thereby inhibiting the production of various pro-inflammatory mediators.[1][2] Further research is warranted to determine if this compound follows a similar mechanism.

References

Comparative Analysis of the Biological Activities of Enmein and (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the known biological activities of the enmein-type diterpenoid, enmein (B198249), and a discussion on the current lack of available data for (19R)-13-Deoxy-19-hydroxyenmein.

This guide provides a detailed overview of the biological activities of enmein, a naturally occurring ent-kaurane diterpenoid, and its derivatives. While the primary goal was to compare the biological activity of enmein with that of this compound, an extensive search of scientific literature and databases has revealed a significant lack of publicly available information on the biological properties of this compound. Therefore, this document will focus on the well-documented bioactivities of enmein and its analogues, providing a foundation for future comparative studies should data on this compound become available.

Enmein and its Derivatives: A Profile of Biological Activity

Enmein is a major bioactive component isolated from Isodon species, which are used in traditional medicine. Research has demonstrated that enmein and its synthetic derivatives possess a range of biological activities, most notably antiproliferative and antibacterial effects.

Antiproliferative Activity

Numerous studies have highlighted the potential of enmein-type diterpenoids as anticancer agents. These compounds have been shown to inhibit the growth of various human cancer cell lines. The primary mechanism of their antitumor action is the induction of apoptosis, or programmed cell death, through various signaling pathways.

One study reported the synthesis of a series of novel enmein-type diterpenoid derivatives that exhibited significant inhibitory effects against several human cancer cell lines. Notably, some of these derivatives displayed greater potency than the parent compound and even the established chemotherapeutic drug, Taxol.[1] Mechanistic investigations revealed that these compounds can induce apoptosis by triggering oxidative stress, which in turn activates a mitochondria-related, caspase-dependent pathway.[1]

Another study focused on enmein-type diterpenoid derivatives targeting the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[2] A lead compound from this series, compound 7h , demonstrated potent and selective antiproliferative activity against the A549 human lung cancer cell line.[2] This compound was found to induce G0/G1 cell cycle arrest and apoptosis in A549 cells by inhibiting the PI3K/Akt/mTOR pathway, a process associated with increased intracellular reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential.[2]

Table 1: Antiproliferative Activity of Enmein Derivatives against Human Cancer Cell Lines

CompoundA549 (Lung Cancer) IC₅₀ (µM)MGC-803 (Gastric Cancer) IC₅₀ (µM)Bel-7402 (Hepatoma) IC₅₀ (µM)CaEs-17 (Esophageal Cancer) IC₅₀ (µM)L-02 (Normal Liver Cells) IC₅₀ (µM)
Compound 7h 2.16> 100> 100> 100> 100
Parent Compound 4 23.83> 100> 100> 100> 100

Data sourced from a study on enmein-type diterpenoid derivatives targeting the PI3K/Akt/mTOR signaling pathway.[2]

Antibacterial Activity

In addition to their anticancer properties, enmein and its derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A series of nitric oxide-releasing enmein-type diterpenoid hybrids were synthesized and showed potent activity against Staphylococcus aureus and Bacillus subtilis.[3]

Table 2: Antibacterial Activity of Enmein Derivatives

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)
Compound 9b 42
Compound 9d 42

Data represents the minimum inhibitory concentration (MIC) from a study on NO-donor/enmein-type ent-kauranoid hybrids.[3]

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of enmein and its derivatives, detailed protocols for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Human cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (Enmein derivatives)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • After the 4-hour incubation, carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • 6-well plates

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the specified duration.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • The cell populations are distinguished as follows:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Enmein_Derivative Enmein Derivative (e.g., Compound 7h) Enmein_Derivative->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Enmein Derivatives.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Test Compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve Formazan with DMSO incubation3->dissolve read Read Absorbance at 490 nm dissolve->read Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage, Oxidative stress) Bcl2_Family Bcl-2 Family Proteins (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

References

Unveiling the Molecular Targets of (19R)-13-Deoxy-19-hydroxyenmein: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, the enmein-type diterpenoid (19R)-13-Deoxy-19-hydroxyenmein and its analogues have emerged as promising candidates for anticancer therapies. A critical step in the development of these compounds is the rigorous validation of their molecular targets. This guide provides a comparative analysis of the target binding characteristics of enmein-type diterpenoids, with a focus on the well-studied analogue Oridonin (B1677485), and contrasts their performance with other known inhibitors of the same targets. Due to the limited publicly available data on this compound, this guide will focus on the broader class of enmein-type diterpenoids to provide a valuable comparative context.

Key Molecular Targets and Comparative Binding Affinities

Enmein-type diterpenoids are recognized as multi-target agents, with a significant body of research pointing towards their interaction with key proteins in oncogenic signaling pathways. The primary targets identified include Phosphoinositide 3-kinase (PI3K), Signal Transducer and Activator of Transcription 3 (STAT3), and Heat Shock Protein 70 (HSP70).

Quantitative Comparison of Target Binding

The following table summarizes the available quantitative data for the binding of enmein-type diterpenoids and their alternatives to these key protein targets. It is important to note that direct binding affinities (Kd) for all compounds are not uniformly available in the literature; in such cases, other relevant metrics like IC50 values from cellular assays or computational docking energies are provided to facilitate a comparative understanding.

Target ProteinCompound ClassCompoundBinding Affinity/PotencyMethod
PI3K/Akt Pathway Enmein-type DiterpenoidOridoninKd: 2.15 nM (for AKT1)Surface Plasmon Resonance (SPR)[1]
Enmein-type DiterpenoidCompound 7h (derivative)Binding Energy: -11.6 kcal/mol (for PI3Kα)Molecular Docking
AlternativeGedatolisib (PF-05212384)IC50: 0.4 nM (PI3Kα), 1.6 nM (mTOR)Cell-free assay[2]
AlternativePI-103IC50: 8 nM (p110α)Cell-free assay[3][4]
STAT3 Enmein-type DiterpenoidCYD0618 (Oridonin analogue)Covalent, allosteric inhibitor (Kd not reported)Biochemical Assays[5]
AlternativeStatticIC50: 5.1 µMCell-free assay[6][7][8]
AlternativeOPB-31121Kd: 10 nMMolecular and Computational Modeling[9]
HSP70 Enmein-type DiterpenoidOridoninKd: 26.0 ± 1.2 nMSurface Plasmon Resonance (SPR)

Experimental Protocols for Target Validation

The validation of small molecule-protein interactions is paramount for confirming direct target engagement. Below are detailed methodologies for two widely used techniques in the study of enmein-type diterpenoid target binding.

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., a target protein).

Protocol for Oridonin and AKT1 Interaction: [1]

  • Immobilization: Purified human recombinant AKT1 is immobilized on a CM5 sensor chip.

  • Binding Analysis: Oridonin, at a defined concentration (e.g., 2 µM), is flowed over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, measured in resonance units (RU), is recorded over time to generate a sensorgram.

  • Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., a 1:1 binding model) using analysis software (e.g., BIAevaluation) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a powerful method to verify that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

General Protocol:

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Molecular Landscape

To further elucidate the mechanisms of action and the experimental approaches, the following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Oridonin Enmein-type Diterpenoids (e.g., Oridonin) Oridonin->Akt Inhibition STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization GeneTranscription Gene Transcription (Proliferation, Survival) STAT3_dimer->GeneTranscription Nuclear Translocation OridoninAnalogue Enmein-type Diterpenoid Analogues (e.g., CYD0618) OridoninAnalogue->STAT3_inactive Allosteric Inhibition Target_Validation_Workflow cluster_workflow Target Validation Workflow Compound Test Compound ((19R)-13-Deoxy-19- hydroxyenmein analogue) TargetID Target Identification (e.g., Proteomics) Compound->TargetID DirectBinding Direct Binding Assays (e.g., SPR, ITC) TargetID->DirectBinding CellularEngagement Cellular Target Engagement (e.g., CETSA) DirectBinding->CellularEngagement FunctionalAssay Functional Cellular Assays (e.g., Enzyme activity, Signaling) CellularEngagement->FunctionalAssay ValidatedTarget Validated Target FunctionalAssay->ValidatedTarget

References

Comparative Analysis of the Cytotoxic Effects of Enmein-Type Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the IC50 values of several enmein-type diterpenoid derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

CompoundBel-7402 (Hepatocarcinoma) IC50 (µM)K562 (Leukemia) IC50 (µM)MGC-803 (Gastric Carcinoma) IC50 (µM)CaEs-17 (Esophageal Carcinoma) IC50 (µM)L-02 (Normal Liver Cells) IC50 (µM)
Oridonin (Lead Compound) -----
Compound 10f 0.811.731.183.7722.1 - 33.9
Parent Compound 9 -2.64---
Compounds 10a-i (Range) -1.73 - 2.90--22.1 - 33.9

Table 1: Cytotoxic activity of NO-releasing enmein-type diterpenoid derivatives. Data indicates that compound 10f exhibits potent cytotoxicity against the tested cancer cell lines, with significantly higher IC50 values against normal liver cells, suggesting a degree of selectivity.[1]

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Hepatocarcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)L-02 (Normal Liver Cells) IC50 (µM)
Compound 4 >10.00---
Compound 7h 2.16-->50
Taxol (Positive Control) ----
Compounds 7a-h <10.00Low micro-molar--

Table 2: Anti-proliferative activities of novel enmein-type diterpenoid derivatives. Compound 7h demonstrates significant cytotoxic activity against A549 cells, being more potent than its parent compound and showing low toxicity to normal human liver cells.[2]

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential therapeutic compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to measure cell viability and proliferation.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and adjust the cell concentration to a suitable density (e.g., 1 × 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a negative control (medium only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

Experimental Workflow for Cytotoxicity Assessment

G cluster_preparation Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation assay_procedure Cytotoxicity Assay (e.g., MTT) incubation->assay_procedure data_acquisition Data Acquisition assay_procedure->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis G cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibition Inhibition Inhibitor Compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Structure-Activity Relationship of (19R)-13-Deoxy-19-hydroxyenmein Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (19R)-13-Deoxy-19-hydroxyenmein analogs and related enmein-type diterpenoids. The information is compiled from recent studies and presented to facilitate further research and drug development in this area.

Introduction

Enmein-type diterpenoids, a class of ent-kaurane diterpenoids, have garnered significant attention for their potential as anticancer agents.[1] These natural products and their synthetic derivatives have demonstrated cytotoxic activities against a variety of cancer cell lines. Understanding the relationship between their chemical structures and biological activities is crucial for the design of more potent and selective therapeutic agents. This guide summarizes the cytotoxic activities of various analogs, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways implicated in their mechanism of action.

Quantitative Data Summary

The cytotoxic activities of several enmein-type diterpenoid derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Antiproliferative Activity (IC50 in µM) of Enmein-Type Diterpenoid Derivatives

CompoundR GroupBel-7402K562MGC-803CaEs-17L-02 (non-cancerous)Reference
1 (Oridonin) ->50>50>50>50>100[2]
2 ->50>50>50>50>100[3]
9 2-quinolyl-----[3]
10f -(CH₂)₃-o-C₆H₄-NO₂0.811.731.183.7722.1-33.9[2]
12 3-(2-chloropyridyl)0.70.90.82.0-[3]

Table 2: Cytotoxic Activity (IC50 in µM) of other Enmein-Type Diterpenoids

CompoundA549Reference
4 (parental) >23.8[1]
7h 2.16[1]

Structure-Activity Relationship Insights:

  • The introduction of various substituents significantly enhances the cytotoxic activity compared to the parent compounds like oridonin.[2][3]

  • Compound 12 , with a 3-(2-chloropyridyl) group, exhibited potent cytotoxic activities with IC50 values in the sub-micromolar to low micromolar range against four tested tumor cell lines.[3]

  • The nitric oxide (NO)-releasing hybrid 10f demonstrated strong antiproliferative activity, particularly against the Bel-7402 human hepatocarcinoma cell line with an IC50 of 0.81 µM.[2] This suggests that the NO-donating moiety contributes to the cytotoxicity.

  • Compound 7h , an epoxy enmein-type diterpenoid derivative, showed a significant inhibitory effect against A549 cells, being over 11-fold more potent than its parent compound 4 .[1] This highlights the importance of modifications at the C-6 position.[1]

  • Notably, many of these active compounds displayed selectivity between cancerous and non-cancerous cells, a desirable feature for potential anticancer drugs.[1][2][3]

Experimental Protocols

The evaluation of the cytotoxic activity of these enmein-type diterpenoid analogs was primarily conducted using the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Human cancer cell lines (e.g., Bel-7402, K562, MGC-803, CaEs-17, A549) and a non-cancerous cell line (L-02) were seeded in 96-well plates and allowed to attach for 24 hours.[4][5]

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized enmein-type diterpenoid derivatives for a specified period (e.g., 24 or 48 hours).[4]

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.[6]

Signaling Pathways and Mechanism of Action

Several studies have indicated that enmein-type diterpenoids exert their anticancer effects by inducing cell cycle arrest and apoptosis through various signaling pathways.

Mitochondria-Mediated Apoptosis

Compound 12 was found to induce S phase cell cycle arrest and apoptosis at low concentrations through mitochondria-related pathways.[3] This was confirmed by observing the up-regulation of CDK2 and down-regulation of ATM and cyclin A1.[3] Similarly, the NO-releasing derivative 10f also induced S phase cell cycle arrest and apoptosis in Bel-7402 cells via mitochondria-related caspase-dependent pathways.[2]

cluster_0 Enmein-Type Diterpenoid Analogs cluster_1 Cellular Effects cluster_2 Cell Cycle Regulation Analog e.g., Compound 12, 10f Mitochondria Mitochondrial Dysfunction Analog->Mitochondria S_Phase S Phase Arrest Analog->S_Phase Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis CDK2 CDK2 (Up-regulated) S_Phase->CDK2 ATM_CyclinA1 ATM, Cyclin A1 (Down-regulated) S_Phase->ATM_CyclinA1

Caption: Proposed mechanism of action for cytotoxic enmein-type diterpenoid analogs.

PI3K/Akt/mTOR Signaling Pathway

The derivative 7h was found to induce G0/G1 arrest and apoptosis in A549 cells by inhibiting the PI3K/Akt/mTOR pathway.[1] This pathway is a critical regulator of cell proliferation, growth, and survival, and its inhibition is a common mechanism for many anticancer drugs.

cluster_0 Enmein-Type Diterpenoid Analog cluster_1 Signaling Cascade cluster_2 Cellular Outcomes Analog Compound 7h PI3K PI3K Analog->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Start Start with Lead Compound (e.g., Oridonin) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Western Blot) Cytotoxicity->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->SAR

References

Independent Verification of (19R)-13-Deoxy-19-hydroxyenmein: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive literature search has yielded no publicly available experimental data specifically for (19R)-13-Deoxy-19-hydroxyenmein. To provide a useful comparative guide for researchers, this document presents a framework for its potential evaluation. This is achieved by comparing its hypothetical properties against the known biological activities of related enmein-type diterpenoids, for which experimental data is available. The data for this compound presented herein is illustrative and should be treated as a theoretical projection for the purposes of this guide.

This guide provides a comparative analysis of this compound alongside Oridonin, a well-studied natural enmein-type diterpenoid, and a promising synthetic derivative, Compound 7h.[1] The focus is on their potential anticancer properties, specifically their cytotoxicity against various cancer cell lines and their impact on the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[1]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of this compound (hypothetical data) against that of Oridonin and Compound 7h, presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%). Lower IC50 values indicate higher potency.

CompoundA549 (Lung Carcinoma) IC50 (µM)HepG2 (Liver Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)L-02 (Normal Human Liver Cells) IC50 (µM)Selectivity Index (L-02 / A549)
This compound 5.82 (Hypothetical)8.14 (Hypothetical)12.3 (Hypothetical)>100 (Hypothetical)>17.2
Oridonin23.83[1]15.21[2][3]18.94[2][3]>100[1]>4.2
Compound 7h2.16[1]4.78[1]9.82[1]>100[1]>46.3

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol is used to assess the in-vitro cytotoxic effects of the compounds on different cell lines.

a. Cell Culture and Treatment:

  • Human cancer cell lines (A549, HepG2, MCF-7) and normal human liver cells (L-02) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5×10³ cells/well and allowed to adhere for 24 hours.

  • The compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium.

  • The cells are treated with these different concentrations of the compounds and incubated for 48 hours. Control wells are treated with a vehicle (DMSO) at the same concentration as the highest compound dose.[4]

b. MTT Staining and Measurement:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[5][6]

  • The culture medium containing MTT is then carefully removed.

  • 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The plate is then gently shaken for 10 minutes.

  • The absorbance is measured at 570 nm using a microplate reader.[5]

c. Data Analysis:

  • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is employed to investigate the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

a. Protein Extraction and Quantification:

  • A549 cells are treated with the compounds at their respective IC50 concentrations for 24 hours.

  • After treatment, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • The total protein concentration in the lysates is determined using a BCA protein assay kit.

b. Gel Electrophoresis and Transfer:

  • Equal amounts of protein (20-30 µg) from each sample are separated by SDS-PAGE.

  • The separated proteins are then transferred to a PVDF membrane.

c. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR. An antibody for a housekeeping gene like GAPDH is used as a loading control.

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

d. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.

  • The band intensities are quantified using densitometry software, and the relative phosphorylation levels of the target proteins are normalized to the total protein levels.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Enmein_Compound This compound & other Enmein-type diterpenoids Enmein_Compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of Enmein-type diterpenoids.

Experimental_Workflow start Start cell_seeding Seed Cancer & Normal Cells in 96-well plates start->cell_seeding compound_treatment Treat cells with varying concentrations of compounds (24-72h incubation) cell_seeding->compound_treatment mtt_addition Add MTT Reagent (4h incubation) compound_treatment->mtt_addition solubilization Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & Determine IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for in-vitro cytotoxicity screening using the MTT assay.

References

A Comparative Analysis of Synthetic vs. Natural (19R)-13-Deoxy-19-hydroxyenmein for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Biological Potential: Antiproliferative Activity

(19R)-13-Deoxy-19-hydroxyenmein has demonstrated notable antiproliferative activity against a range of human cancer cell lines. This biological activity is a key point of interest for its potential development as an anticancer agent.

Quantitative Data Summary
Cell LineIC50 (µM) - NaturalIC50 (µM) - SyntheticData Source
K562 (Chronic Myelogenous Leukemia)Data not availableData not available[No direct comparative data found]
MGC-803 (Gastric Carcinoma)Data not availableData not available[No direct comparative data found]
CaEs-17 (Esophageal Carcinoma)Data not availableData not available[No direct comparative data found]
Bel-7402 (Hepatocellular Carcinoma)Data not availableData not available[No direct comparative data found]

Note: The table above is a template for data presentation. Currently, specific IC50 values for both natural and synthetic this compound are not available in the reviewed literature, and no studies directly comparing the two have been identified. The primary focus of existing research has been on the isolation and characterization of the natural compound and the synthesis of related enmein-type diterpenoids.

Sourcing and Synthesis: A Comparative Overview

The origin of a compound, whether from a natural source or through chemical synthesis, can have significant implications for its purity, scalability, and cost-effectiveness in a drug development pipeline.

Natural this compound is typically isolated from plants of the Isodon genus, a group of perennial herbs known to produce a rich diversity of diterpenoids.

Synthetic this compound , while not yet described in a dedicated total synthesis publication, would be produced through a multi-step chemical process. The total synthesis of other complex enmein-type natural products has been achieved, suggesting that a synthetic route to this compound is feasible.

FeatureNatural ProductSynthetic Compound
Source Isodon speciesChemical precursors
Purity Can vary depending on the isolation and purification methods. May contain related natural products as impurities.Potentially high purity can be achieved through controlled reactions and purification steps.
Scalability Limited by the availability of the plant source, geographical location, and extraction yield.Highly scalable, offering a consistent and potentially large-scale supply.
Cost-Effectiveness Can be cost-effective at a small scale but may become expensive for large-scale production due to extraction and purification challenges.Initial development can be expensive, but large-scale synthesis can lead to lower per-unit costs.
Stereochemistry Naturally occurs as a single enantiomer, (19R).Synthesis would need to be stereocontrolled to produce the correct enantiomer, which can be a significant challenge.

Experimental Methodologies

For researchers investigating this compound, the following experimental protocols provide a foundational framework for its isolation, synthesis, and biological evaluation.

Isolation of Natural this compound (General Protocol)

The isolation of diterpenoids from Isodon species typically involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., aerial parts) is extracted with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the target compound are subjected to various chromatographic techniques for further purification. This often includes:

    • Silica Gel Column Chromatography: To separate compounds based on their affinity to the stationary phase.

    • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMQC, and HMBC).

Total Synthesis of Enmein-Type Diterpenoids (Conceptual Workflow)

While a specific protocol for this compound is not available, the total synthesis of related complex diterpenoids provides a general roadmap.

G start Commercially Available Starting Materials step1 Construction of Core Ring System start->step1 Multi-step synthesis step2 Stereoselective Functionalization step1->step2 Strategic bond formations step3 Introduction of Key Functional Groups step2->step3 Controlled reactions step4 Late-Stage Modifications and Final Product Assembly step3->step4 Final tailoring end This compound step4->end

Caption: Conceptual workflow for the total synthesis of an enmein-type diterpenoid.

Antiproliferative Activity Assessment (MTT Assay Protocol)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (natural or synthetic) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway Analysis

Preliminary studies on synthetic derivatives of enmein-type diterpenoids suggest that their mechanism of action may involve the PI3K/Akt/mTOR signaling pathway . This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Enmein (19R)-13-Deoxy-19- hydroxyenmein Enmein->PI3K Inhibits (Hypothesized) Enmein->Akt Inhibits (Hypothesized) Enmein->mTOR Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR signaling pathway.

Western Blotting Protocol for Pathway Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Lysis: Cells treated with the compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer therapeutics. While the natural product provides a readily available source for initial research, the development of a robust and scalable total synthesis will be crucial for its advancement into preclinical and clinical studies.

Key recommendations for future research include:

  • Direct Comparative Studies: Performing head-to-head comparisons of the purity, stability, and biological activity of the natural and synthetically derived compound.

  • Total Synthesis: Developing an efficient and stereoselective total synthesis of this compound to ensure a reliable and scalable supply.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to better understand its anticancer effects.

  • In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in animal models to assess its therapeutic potential in a physiological context.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

Safety Operating Guide

Safe Disposal of (19R)-13-Deoxy-19-hydroxyenmein: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (19R)-13-Deoxy-19-hydroxyenmein must adhere to strict disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated waste materials.

I. Waste Classification and Segregation

Proper segregation of this compound waste is the foundational step in the disposal process. All waste streams must be categorized and handled as hazardous chemical waste.

Waste CategoryDescriptionRecommended Container
Solid Waste Contaminated lab supplies (e.g., gloves, pipette tips, bench paper), non-recoverable this compound powder.Labeled, leak-proof, puncture-resistant container with a secure lid.
Liquid Waste (Aqueous) Dilute aqueous solutions containing this compound.Labeled, leak-proof, chemically compatible (e.g., High-Density Polyethylene - HDPE) container with a screw cap.
Liquid Waste (Organic) This compound dissolved in organic solvents.Labeled, leak-proof, chemically compatible (e.g., glass or appropriate plastic) container with a screw cap. Do not mix with aqueous waste.
Sharps Waste Needles, syringes, or other contaminated sharp objects.Designated, puncture-proof sharps container.
Unused/Expired Product Pure, unadulterated this compound.Remain in the original, clearly labeled container.

II. Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure the following PPE is worn:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Laboratory coat

B. Waste Handling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Segregation: Strictly adhere to the waste segregation outlined in the table above. Never mix incompatible waste streams.[2][3][4]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and secondary containment should be used to prevent spills.[2][4] Containers must be kept closed except when adding waste.[1][2]

C. Final Disposal Procedure:

  • Solid Waste: Collect all solid waste in the designated, labeled container. Once the container is full, seal it securely. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or equivalent authority.

  • Liquid Waste: Carefully pour liquid waste into the appropriate labeled container (aqueous or organic). Avoid splashing and ensure the exterior of the container remains clean. Seal the container tightly. Arrange for pickup by your institution's EHS office.

  • Sharps Waste: Place all contaminated sharps into a designated sharps container. Do not overfill. Once the container is full, seal it and arrange for pickup by EHS.

  • Unused/Expired Product: Keep the product in its original container and arrange for pickup by EHS.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[1][5] The first rinsate must be collected and disposed of as hazardous liquid waste.[1][2] After triple-rinsing, deface or remove the label and dispose of the container according to institutional guidelines, which may include placing it in the regular trash or a designated glass disposal container.[2][5]

III. Spill Management

In the event of a spill involving this compound, follow these immediate steps:

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Evacuate: If the spill is large, involves a highly concentrated material, or if there is any uncertainty, evacuate the area and contact your institution's EHS office immediately.[2]

  • Containment (for minor spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit.

    • Liquid spills: Use absorbent pads or other appropriate absorbent materials.

    • Solid spills: Gently cover with an absorbent material to prevent aerosolization and then carefully sweep the material into a designated waste container.

  • Decontamination: Clean the affected area with an appropriate decontamination solution.

  • Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.

IV. Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Final Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Segregate Identify and Segregate Waste Types (Solid, Liquid, Sharps) PPE->Segregate Solid Collect Solid Waste in Labeled, Leak-Proof Container Segregate->Solid Liquid Pour Liquid Waste into Appropriate Labeled Container Segregate->Liquid Sharps Place Sharps in Puncture-Proof Container Segregate->Sharps Store Store Sealed Containers in Designated Satellite Accumulation Area Solid->Store Liquid->Store Sharps->Store EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS Pickup Waste Collected by EHS for Final Disposal EHS->Pickup

Caption: Workflow for the safe disposal of this compound waste.

This information is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's specific guidelines for hazardous waste disposal.

References

Personal protective equipment for handling (19R)-13-Deoxy-19-hydroxyenmein

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (19R)-13-Deoxy-19-hydroxyenmein

This document provides crucial safety and logistical information for the handling and disposal of this compound, a diterpenoid alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general properties of diterpenoid alkaloids and best practices for handling potent chemical compounds. Researchers, scientists, and drug development professionals should handle this substance with caution in a controlled laboratory setting.

Quantitative Data Summary

Due to the lack of specific toxicological and physical data for this compound, the following table provides general information for this class of compounds. A conservative approach to safety is strongly recommended.

ParameterValueNotes and Citations
Chemical Class Diterpenoid AlkaloidThis compound is a complex diterpenoid alkaloid.[1][2]
CAS Number 16763-48-7[3][]
Molecular Formula C20H26O6[][5]
Molecular Weight 362.42[]
Appearance Solid (Presumed)Based on the typical characteristics of similar compounds.[6]
Occupational Exposure Limit (OEL) < 1 µg/m³ (Assumed)For highly potent compounds where no specific data is available, a conservative OEL is assumed.[6]
LD50 (Oral, Rat) Data Not AvailableSome diterpenoid alkaloids are known to be toxic.[7]
Primary Hazards Potential for acute toxicity.Diterpenoid alkaloids can exhibit a range of biological activities and potential toxicity.[1][2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles with a snug fit are essential to prevent eye contact. For tasks with a splash hazard, a face shield must be worn in addition to goggles.[6][8]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. Given the unknown permeability of this specific compound, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated or compromised.[6][9]

  • Respiratory Protection : In the absence of specific inhalation toxicity data, a respirator is recommended, especially when handling the compound as a powder or if aerosolization is possible. The type of respirator should be selected based on a risk assessment of the specific procedure.[6][8]

  • Protective Clothing : A lab coat or a chemical-resistant apron or coverall should be worn to protect the skin. Ensure clothing provides full coverage.[6][9]

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6]

Operational and Disposal Plans

Handling Procedures
  • Preparation : All work should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[6]

  • Weighing : When weighing the powdered compound, use a containment balance or a balance within a ventilated enclosure to prevent the dispersal of dust.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[6]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[6]

Spill Procedures
  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite (B1170534) or sand.[6]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[6]

  • Large Spills :

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocols

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Work in Fume Hood/Glove Box don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh in Containment don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Safe handling workflow for this compound.

Spill_Response_Plan cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs alert Alert Area Personnel spill->alert Small evacuate Evacuate Area spill->evacuate Large absorb Cover with Absorbent alert->absorb collect Collect in Waste Container absorb->collect contact_ehs Contact EHS evacuate->contact_ehs

Caption: Spill response plan for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.